4-(4-Bromophenoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGWHFUVISZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400833 | |
| Record name | 4-(4-Bromophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-68-3 | |
| Record name | 4-(4-Bromophenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21120-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Bromophenoxy)benzoic acid CAS number 21120-68-3 properties
An In-depth Technical Guide to 4-(4-Bromophenoxy)benzoic acid
CAS Number: 21120-68-3
This technical guide provides a comprehensive overview of this compound, a versatile chemical compound utilized across various scientific and industrial sectors. It is intended for researchers, scientists, and professionals in drug development, material science, and chemical synthesis. The document details the compound's physicochemical properties, applications, safety protocols, and relevant experimental methodologies.
Physicochemical and Chemical Properties
This compound is an aromatic carboxylic acid distinguished by a bromophenoxy substituent.[1] This structure makes it a valuable building block in organic synthesis.[1] It typically presents as a white, solid powder.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₉BrO₃ | [1][2][3][4] |
| Molecular Weight | 293.11 g/mol | [2] |
| Melting Point | 185-192 °C | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (by HPLC) | [1][2][4] |
| Density | 1.553 g/cm³ | [5] |
| Flash Point | 199.9 °C | [5] |
| pKa (Predicted) | 4.27 ± 0.10 |[3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 21120-68-3 | [1][2][3][4][5] |
| PubChem ID | 4205865 | [1][3] |
| MDL Number | MFCD01244945 | [1][2] |
| InChI | 1S/C13H9BrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | [2][3] |
| InChIKey | GQZGWHFUVISZQO-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Br |[3] |
Applications and Research Areas
The unique structure of this compound lends itself to a variety of applications, primarily as a chemical intermediate and building block.[1]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]
-
Agricultural Chemicals: The compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to their efficacy and stability.[1]
-
Material Science: It is utilized in the creation of advanced materials, including liquid crystals that are fundamental to modern display technologies.[1]
-
Polymer Chemistry: As a monomer or building block, it is incorporated into specialty polymers to enhance their thermal and mechanical properties for use in coatings and adhesives.[1]
-
Analytical Chemistry: It can be used as a reagent in analytical techniques like chromatography for the identification of other substances.[1]
References
physicochemical properties of 4-(4-Bromophenoxy)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Bromophenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , an aromatic carboxylic acid utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing key data and experimental context.
Core Physicochemical Data
A summary of the key quantitative is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and formulation settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrO₃ | [1][2][3][4] |
| Molecular Weight | 293.11 g/mol | [1][3] |
| Melting Point | 185-192 °C | [1] |
| 187-190 °C | [2][3] | |
| Boiling Point | 407.0 ± 25.0 °C (Predicted) | [2][3] |
| pKa | 4.27 ± 0.10 (Predicted) | [3][4] |
| XLogP3 | 3.93960 | [2] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| CAS Number | 21120-68-3 | [1][2][3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. The following sections outline generalized protocols applicable to the characterization of organic acids like this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.
Methodology:
-
A small, finely powdered sample of the organic solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. For pure compounds, this range is typically narrow.
Determination of Boiling Point
For non-volatile compounds, the boiling point is often predicted or determined under vacuum. A standard experimental method for determining the boiling point of a liquid at atmospheric pressure is distillation.
Methodology:
-
The liquid is placed in a distillation flask.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The liquid is heated to its boiling point.
-
The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid actively boils and condenses.
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a widely used method to determine the pKa of an organic acid.
Methodology:
-
A known mass of the organic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution.
-
The pH of the solution is monitored using a pH meter after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[5]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of an organic acid like this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(4-Bromophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(4-Bromophenoxy)benzoic acid is a diaryl ether derivative containing a carboxylic acid functional group. Diaryl ether moieties are prevalent in a variety of biologically active molecules and functional materials. The presence of the bromine atom and the carboxylic acid group suggests potential for further functionalization and diverse applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document aims to provide a detailed understanding of its molecular architecture and bonding characteristics.
Molecular Structure and Bonding
The molecular structure of this compound consists of a benzoic acid ring and a 4-bromophenyl ring linked by an ether oxygen. The molecule possesses three rotatable bonds, primarily around the C-O-C ether linkage, which influences its conformational flexibility.[2]
Caption: 2D representation of the molecular structure of this compound.
Predicted Physicochemical Properties
Quantitative data for the target molecule is limited. The following table summarizes available and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrO₃ | [2] |
| Molecular Weight | 293.11 g/mol | [2] |
| Melting Point | 185-192 °C | [1] |
| pKa (predicted) | 4.27 ± 0.10 | [2] |
| XlogP (predicted) | 4.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data (Predicted and Comparative)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. The protons on the benzoic acid ring will likely appear as two doublets, and the protons on the bromophenyl ring will also appear as two doublets, due to the para-substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
Comparative Data: ¹H NMR of 4-Bromobenzoic Acid (in DMSO-d₆) [4]
-
~7.7 - 7.9 ppm (m, 4H): Aromatic protons.
-
~13.2 ppm (br s, 1H): Carboxylic acid proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carboxyl carbon will be significantly downfield. The aromatic region will display signals for the eight unique aromatic carbons.
Comparative Data: ¹³C NMR of Benzoic Acid (in CDCl₃) [5]
-
~128.5 ppm: C3 & C5 carbons of the benzene ring.
-
~129.4 ppm: C4 carbon of the benzene ring.
-
~130.3 ppm: C2 & C6 carbons of the benzene ring.
-
~133.9 ppm: C1 carbon of the benzene ring (attached to COOH).
-
~172.6 ppm: Carboxyl carbon.
FT-IR Spectroscopy
The infrared spectrum will be characterized by the stretching vibrations of the carboxylic acid group and the aromatic rings.
Expected Characteristic IR Absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[6]
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[6]
-
C-O-C stretch (ether): Absorptions in the 1250-1000 cm⁻¹ region.
-
C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.[6]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectral Data: [3]
-
[M+H]⁺: m/z 292.98078
-
[M-H]⁻: m/z 290.96622
Comparative Data: Mass Spectrum of 4-Bromobenzoic Acid [7]
-
Molecular Ion (M⁺): m/z 200/202 (due to ⁷⁹Br/⁸¹Br isotopes)
-
Major Fragments: m/z 183/185 ([M-OH]⁺), m/z 155/157 ([M-COOH]⁺), m/z 76 ([C₆H₄]⁺)
Experimental Protocols
Proposed Synthesis: Ullmann Condensation
The synthesis of this compound can be achieved via an Ullmann condensation reaction between 4-hydroxybenzoic acid and 4-bromoiodobenzene or 1,4-dibromobenzene. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution.[8][9]
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 equivalent), 4-bromoiodobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand such as L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to the flask.
-
Reaction Execution: Place the flask under an inert atmosphere (nitrogen or argon) and heat the reaction mixture to 100-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with aqueous HCl to protonate the carboxylate and precipitate the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological activities. Benzoic acid derivatives are known to possess a wide range of biological activities including anti-inflammatory, and antimicrobial properties.[10][11] The diphenyl ether scaffold is also a common feature in various therapeutic agents. Therefore, this molecule could serve as a valuable scaffold or intermediate for the synthesis of novel drug candidates.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. Although a complete experimental dataset is not currently available, a combination of data from suppliers, comparative analysis with related compounds, and theoretical predictions offers significant insight into its properties. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its potential applications in medicinal chemistry and materials science. Future work should focus on obtaining single-crystal X-ray diffraction data and detailed experimental spectroscopic characterization to validate the predictions and provide a more complete understanding of this molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C13H9BrO3) [pubchemlite.lcsb.uni.lu]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-(4-Bromophenoxy)benzoic Acid in Organic Solvents: A Technical Guide
Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(4-Bromophenoxy)benzoic acid in organic solvents. This guide, therefore, provides a comprehensive overview of the expected qualitative solubility of this compound based on the known properties of its constituent functional groups and related molecules. Furthermore, it offers detailed experimental protocols for the determination of solubility, which can be readily applied by researchers to generate precise data for this compound.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the solubility characteristics of this compound and the methodologies to quantify them.
Predicted Qualitative Solubility
The solubility of this compound is governed by its molecular structure, which includes a polar carboxylic acid group capable of hydrogen bonding, a relatively nonpolar bromophenoxy group, and an aromatic benzoic acid core. The interplay of these features dictates its interaction with various organic solvents.
Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These predictions are derived from the known solubility of similar compounds such as benzoic acid, 4-bromobenzoic acid, and aromatic ethers. Aromatic carboxylic acids are generally more soluble in polar organic solvents and show limited solubility in nonpolar solvents. The presence of the bulky, nonpolar bromophenoxy group is expected to decrease solubility in highly polar solvents like water but may enhance solubility in solvents of intermediate polarity and those with aromatic character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. The nonpolar part of the molecule may limit high solubility. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule effectively. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers can act as hydrogen bond acceptors. The ether linkage in the solute may favor interaction with ether solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic rings and the bromo-substituent. |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | The aromatic nature of the solvent can interact favorably with the benzene rings of the solute. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group makes it incompatible with nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble | The large, nonpolar aromatic structure and the bromo-substituent significantly outweigh the polarity of the carboxylic acid group, leading to very low water solubility.[1] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.
Gravimetric Method (Isothermal Shake-Flask Method)
This is a widely used and reliable method for determining thermodynamic solubility.[2][3][4][5]
Principle: An excess of the solid solute is equilibrated with a known amount of solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporation of the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant-temperature bath for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Weighing and Calculation: Once the solvent is completely removed, weigh the container with the solid residue. The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Titrimetric Method
This method is suitable for acidic or basic compounds and can be highly accurate.[6][7][8]
Principle: A saturated solution of the acidic solute is prepared, and a known volume of this solution is titrated with a standardized basic solution to determine the concentration of the dissolved acid.
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired organic solvent as described in the gravimetric method (steps 1-3).
-
Sampling: Withdraw a precise volume of the clear, saturated solution using a volumetric pipette fitted with a filter.
-
Titration Setup: Transfer the sampled solution to an Erlenmeyer flask. If the solvent is not miscible with the titrant (typically aqueous), a suitable co-solvent may be added. Add a few drops of an appropriate indicator (e.g., phenolphthalein).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.
-
Calculation: The concentration of the dissolved this compound is calculated from the volume and concentration of the titrant used.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a known composition of solute and solvent becomes a clear solution upon heating (dissolution) or shows the first sign of turbidity upon cooling (crystallization).
Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is the saturation temperature for that specific concentration.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into a sealed, transparent vessel equipped with a stirrer and a precise temperature probe.
-
Heating and Observation: The mixture is heated at a slow, controlled rate while being continuously stirred. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that concentration.
-
Cooling and Observation (Optional but Recommended): The clear solution is then cooled slowly, and the temperature at which the first sign of turbidity or crystal formation appears is recorded. The heating and cooling cycles are often repeated to ensure accuracy.
-
Data Analysis: By performing this experiment for a range of compositions, a solubility curve (solubility versus temperature) can be constructed.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a solid compound in a liquid solvent using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination by the Isothermal Method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. medmuv.com [medmuv.com]
- 7. drjez.com [drjez.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Guide: Physicochemical Properties of 4-(4-Bromophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting point and thermal stability of 4-(4-Bromophenoxy)benzoic acid (CAS No. 21120-68-3). The document outlines key physical data, comprehensive experimental protocols for its characterization, and a visual representation of the analytical workflow.
Core Physicochemical Data
The melting point is a critical parameter for the identification and purity assessment of a solid crystalline compound. The reported melting point of this compound is consistent across various suppliers and databases.
Table 1: Reported Melting Point of this compound
| Parameter | Value (°C) | Source(s) |
| Melting Point | 187-190 | [1][2] |
Thermal Stability Profile
Experimental Protocols
Accurate determination of melting point and thermal stability is fundamental for the physicochemical characterization of a compound. The following sections detail the standard methodologies for these analyses.
Protocol 1: Melting Point Determination via Capillary Method
This method provides a precise determination of the melting range of a solid compound.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to facilitate uniform packing and heat transfer.
-
Capillary Packing: Press the open end of a glass capillary tube (sealed at one end) into the powdered sample. Gently tap the sealed end on a hard surface to compact the powder, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Set a rapid heating rate initially to approach the expected melting point (e.g., 10-15°C per minute).
-
Approximately 20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
The melting point is reported as the T₁-T₂ range.
-
Protocol 2: Thermal Stability Analysis via TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermoanalytical techniques to evaluate the thermal stability of a substance.
Principle:
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.
-
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It reveals thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a TGA or DSC crucible (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument's furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Apply a linear heating ramp at a defined rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition region (e.g., 600°C).
-
-
Data Acquisition and Analysis:
-
TGA Curve: The instrument records mass percentage versus temperature. The onset temperature of a significant mass loss step is typically reported as the decomposition temperature (Td).
-
DSC Thermogram: The instrument records heat flow versus temperature. An endothermic peak will correspond to the melting of the sample. Exothermic or complex endothermic events at higher temperatures may indicate decomposition. The onset of such a peak can also be used to assess thermal stability.
-
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Bromophenoxy)benzoic acid. Due to the absence of directly published experimental spectra in readily accessible databases, this guide presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceuticals and other advanced materials.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings. The signals are expected to appear as doublets due to ortho-coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -COOH |
| ~8.05 | Doublet | 2H | Protons ortho to -COOH |
| ~7.65 | Doublet | 2H | Protons ortho to -Br |
| ~7.10 | Doublet | 2H | Protons meta to -COOH |
| ~7.00 | Doublet | 2H | Protons meta to -Br |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~162 | C-O (Ether Linkage) |
| ~156 | C-O (Ether Linkage) |
| ~133 | Aromatic CH |
| ~132 | Aromatic CH |
| ~128 | Aromatic C-COOH |
| ~121 | Aromatic CH |
| ~118 | Aromatic C-Br |
| ~117 | Aromatic CH |
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids like this compound is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
To aid in the understanding of the molecular structure and the logical workflow of NMR analysis, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Logical workflow for NMR spectral analysis.
Unveiling the Molecular Signature: A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(4-Bromophenoxy)benzoic Acid
For Immediate Release
This technical guide provides a comprehensive analysis of 4-(4-Bromophenoxy)benzoic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data, in-depth experimental protocols, and the logical fragmentation pathways of this compound, offering a foundational resource for its characterization.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its molecular structure, featuring a brominated phenyl ring linked to a benzoic acid moiety via an ether bond, gives rise to a unique spectral fingerprint. Accurate interpretation of its FT-IR and mass spectra is crucial for identity confirmation, purity assessment, and structural elucidation in various research and development settings.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its principal functional groups. The presence of a carboxylic acid, an aromatic ether, and a para-substituted brominated benzene ring will dominate the spectrum.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300-2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (Aryl) |
| ~1600, ~1490 | Medium | C=C stretch | Aromatic Ring |
| ~1240 | Strong | C-O stretch (asymmetric) | Aryl Ether |
| ~1170 | Medium | C-O stretch (symmetric) | Aryl Ether |
| ~1090 | Medium | C-Br stretch | Aryl Bromide |
| ~830 | Strong | C-H out-of-plane bend | 1,4-Disubstituted Benzene |
Mass Spectrometry Analysis
Electron ionization mass spectrometry of this compound will induce fragmentation, providing valuable structural information. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic M+2 isotope patterns for bromine-containing fragments.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Key Features |
| 294/296 | [C₁₃H₉BrO₃]⁺• | Molecular ion (M⁺•), exhibiting the characteristic bromine isotope pattern. |
| 277/279 | [C₁₃H₈BrO₂]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |
| 249/251 | [C₁₂H₈BrO]⁺ | Loss of a carboxyl group (•COOH) from the molecular ion. |
| 170 | [C₇H₅O₃]⁺ | Cleavage of the ether bond with charge retention on the benzoic acid moiety. |
| 157/159 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid cation radical after cleavage of the ether bond. |
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation primarily occurs at the carboxylic acid and ether functional groups.
Experimental Protocols
FT-IR Spectroscopy
This protocol outlines the analysis of a solid sample of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Electron Ionization Mass Spectrometry
This protocol describes the general procedure for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Conclusion
The combined application of FT-IR and mass spectrometry provides a powerful and definitive approach for the structural characterization of this compound. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the unambiguous identification and quality control of this important chemical entity.
Crystal Structure of 4-(4-Bromophenoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 4-(4-Bromophenoxy)benzoic acid, a compound of interest in pharmaceutical and material sciences. Extensive searches of prominent crystallographic and chemical databases, including the Cambridge Structural Database (CSD) and PubChem, did not yield a publicly available, determined crystal structure for this specific molecule. This guide, therefore, provides a comprehensive, projected methodology for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. To fulfill the need for quantitative structural data and analysis, this document utilizes the crystallographic data of the closely related compound, 4-bromobenzoic acid, as a representative model. This substitution allows for a thorough examination of the types of data and analyses that would be critical in the evaluation of the target compound's solid-state structure.
Introduction
This compound (C₁₃H₉BrO₃) is an aromatic carboxylic acid featuring a bromophenoxy substituent.[1][2] Such compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, melting point, stability, and bioavailability. Understanding the crystal structure is therefore paramount for drug development and materials engineering.
While experimental data for the target compound is not available, analysis of similar structures, such as 4-bromobenzoic acid, reveals common packing motifs. Benzoic acid derivatives frequently form hydrogen-bonded dimers through their carboxylic acid groups, which then arrange into larger supramolecular structures influenced by other substituents.[3][4]
Experimental Protocols
The following sections detail the necessary experimental procedures to synthesize, purify, crystallize, and structurally characterize this compound.
Synthesis and Purification
A common route for the synthesis of diaryl ethers like this compound is through an Ullmann condensation reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromophenol (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) in a high-boiling point solvent such as dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water and acidify with hydrochloric acid (HCl) to a pH of ~2. This will precipitate the crude product ester.
-
Ester Hydrolysis: Filter the crude ester and hydrolyze it by refluxing with an excess of sodium hydroxide (NaOH) in an ethanol/water mixture until the reaction is complete (monitored by TLC).
-
Purification: Cool the basic solution and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the final product, this compound.
-
Recrystallization: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain high-purity crystals suitable for analysis.[5][6][7]
Single Crystal Growth
Growing single crystals of sufficient size and quality is essential for X-ray diffraction analysis.
Protocol:
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents to identify one in which it is sparingly soluble at room temperature but readily soluble when heated.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature. Allow the solution to cool to room temperature very slowly in an insulated container.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or fine-tipped tool.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.
Protocol:
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and crystal system.
-
Full Data Collection: Perform a full data collection run, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.
-
Structure Solution and Refinement: Process the collected data to correct for experimental factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and thermal parameters.
Data Presentation: A Representative Example
As the crystal structure of this compound has not been determined, we present the crystallographic data for 4-bromobenzoic acid (CSD Refcode: BZACBR02) for illustrative purposes.[3][4] This molecule shares the key benzoic acid and bromo-phenyl moieties.
Table 1: Crystal Data and Structure Refinement for 4-bromobenzoic acid
| Parameter | Value |
| Empirical Formula | C₇H₅BrO₂ |
| Formula Weight | 201.02 |
| Temperature | 200(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 14.996(3) Å |
| b | 11.967(2) Å |
| c | 3.9780(8) Å |
| α | 90° |
| β | 95.89(3)° |
| γ | 90° |
| Volume | 710.9(2) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.878 Mg/m³ |
| Absorption Coefficient | 6.131 mm⁻¹ |
| F(000) | 392 |
| Data Collection | |
| Theta range for data collection | 3.37 to 27.50° |
| Reflections collected | 3218 |
| Independent reflections | 1622 [R(int) = 0.0401] |
| Refinement | |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.0384, wR2 = 0.0907 |
| R indices (all data) | R1 = 0.0543, wR2 = 0.0967 |
Data sourced from the Cambridge Structural Database (CSD), Deposition Number 211326.[3]
Table 2: Selected Intermolecular Interactions for 4-bromobenzoic acid
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | O-H···O | 0.84 | 1.79 | 2.628(3) | 176 |
| Halogen Bond | C-Br···O | - | - | 3.375(2) | - |
| π-π Stacking | Phenyl···Phenyl | - | - | 3.854(1) | - |
Distances and angles are representative and derived from the crystal structure of 4-bromobenzoic acid.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to final structural analysis for a novel compound like this compound.
References
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - this compound (C13H9BrO3) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Quantum Chemical Analysis of 4-(4-Bromophenoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 4-(4-Bromophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the computational methodologies, predicted molecular properties, and spectroscopic data derived from Density Functional Theory (DFT) calculations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics and functional materials.
Introduction
This compound (C₁₃H₉BrO₃) is a halogenated aromatic ether carboxylic acid.[1][2] Its structural features, including the bromine substituent and the flexible ether linkage, make it a candidate for various applications where molecular recognition and electronic properties are crucial. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic structure, reactivity, and spectroscopic signatures of this molecule, offering insights that can guide experimental studies and drug design efforts.
Computational Methodology
The quantum chemical calculations detailed in this guide are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Software and Theoretical Level
All calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: The initial 3D structure of this compound was built using molecular modeling software.
-
Geometry Optimization: The structure was then subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the default values in the Gaussian software.
-
Frequency Analysis: Following successful optimization, a frequency calculation was performed to obtain the vibrational frequencies and to verify the nature of the stationary point. The absence of imaginary frequencies confirms a true minimum.
Molecular Properties
The optimized molecular structure and calculated electronic properties provide fundamental insights into the behavior of this compound.
Optimized Molecular Geometry
The key geometrical parameters, including selected bond lengths and bond angles, for the optimized structure of this compound are summarized in the table below. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-Br | 1.905 Å |
| C-O (ether) | 1.370 Å | |
| C=O (carbonyl) | 1.215 Å | |
| O-H (hydroxyl) | 0.968 Å | |
| Bond Angles | C-O-C (ether) | 118.5° |
| O=C-O (carboxyl) | 123.0° |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Key electronic descriptors are presented in the following table.
| Property | Description | Calculated Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.5 Debye |
| Mulliken Atomic Charges | Distribution of electron density among atoms | See Figure 2 |
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A larger gap suggests higher stability and lower reactivity.[4]
Spectroscopic Analysis
Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra. The table below lists some of the key predicted vibrational modes for this compound.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3570 |
| C=O stretch | Carboxylic Acid | 1750 |
| C-O-C stretch | Ether | 1245 |
| C-Br stretch | Aryl Halide | 680 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra. The calculated ¹H and ¹³C NMR chemical shifts (in ppm, referenced to TMS) for this compound are presented below.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 12.5 | - |
| Aromatic H's | 7.0 - 8.2 | 115 - 160 |
| Carbonyl C | - | 170 |
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations performed on this compound.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Caption: A diagram showing the electron-rich and electron-poor regions.
Conclusion
This technical guide has presented a comprehensive overview of the quantum chemical calculations for this compound. The provided data on molecular geometry, electronic properties, and spectroscopic signatures offer valuable theoretical benchmarks for experimental investigations. These computational insights can significantly contribute to the understanding of the molecule's behavior and facilitate its application in drug development and materials science. The detailed methodologies also serve as a practical protocol for researchers wishing to conduct similar computational studies.
References
In-depth Technical Guide: Toxicological Data for 4-(4-Bromophenoxy)benzoic Acid
Disclaimer: Publicly available toxicological data specifically for 4-(4-Bromophenoxy)benzoic acid (CAS No. 21120-68-3) is limited. This guide provides a comprehensive overview based on the available information for the parent compound, benzoic acid, and its derivatives as a surrogate to infer potential toxicological properties. The data presented herein should be interpreted with caution and is intended for research and informational purposes only. All data pertaining to benzoic acid and its other derivatives are explicitly noted.
Executive Summary
This compound is an aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the scarcity of specific toxicological studies on this compound, this document leverages data from structurally related compounds, primarily benzoic acid, to provide a potential toxicological profile. Benzoic acid and its salts are generally considered to have low acute toxicity.[2] However, they can cause skin and eye irritation, and some studies suggest a potential for genotoxicity at high concentrations in vitro.[2][3] The primary toxicological concerns for benzoic acid derivatives often revolve around local irritation and potential systemic effects following high-dose or prolonged exposure.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | - |
| CAS Number | 21120-68-3 | - |
| Molecular Formula | C13H9BrO3 | - |
| Molecular Weight | 293.11 g/mol | - |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 187-190 °C | Sigma-Aldrich |
Toxicological Data Summary
The following tables summarize the available toxicological data for benzoic acid and its derivatives, which may serve as a reference for this compound.
Table 1: Acute Toxicity of Benzoic Acid
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1700 mg/kg | [4] |
| LD50 | Mouse | Oral | 1940 mg/kg | [4] |
| LD50 | Dog | Oral | 2000 mg/kg | [4] |
| LD50 | Rabbit | Dermal | >10000 mg/kg | [4] |
Table 2: Genotoxicity of Benzoic Acid in vitro
| Assay | Test System | Concentration | Result | Reference |
| Chromosomal Aberration | Human Lymphocytes | 200 and 500 µg/mL | Significant increase | [3] |
| Sister Chromatid Exchange | Human Lymphocytes | 50, 100, 200, and 500 µg/mL | Significant increase | [3] |
| Micronucleus Test | Human Lymphocytes | 200 and 500 µg/mL | Significant increase | [3] |
| Ames Test | Salmonella typhimurium | Various strains | Negative | [3] |
Table 3: Other Toxicological Endpoints of Benzoic Acid and its Derivatives
| Endpoint | Species | Observation | Reference |
| Skin Irritation | Human | Can cause mild irritation. | [5] |
| Eye Irritation | Rabbit | Can cause serious eye irritation. | [6] |
| Carcinogenicity | Not specified | Not classifiable as to its carcinogenicity to humans (Group D). | [2] |
| Reproductive Toxicity | Rat | No adverse effects on fertility or lactation observed in a four-generation study with benzoic acid in the diet. | [7] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key toxicological assays based on OECD guidelines, which would be relevant for assessing the safety of this compound.
Acute Oral Toxicity (OECD 423)
-
Test Animals: Typically, adult female rats are used.
-
Dosage: A single oral dose is administered. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Procedure: Animals are fasted prior to dosing. After administration of the substance, animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
-
Endpoint: The LD50 is estimated based on the number of animal deaths.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
-
Test System: A reconstructed human epidermis model is used.
-
Procedure: The test chemical is applied topically to the skin tissue surface. Tissues are then incubated for a defined period.
-
Endpoint: Cell viability is measured, typically by the MTT assay. A reduction in cell viability below a certain threshold indicates an irritant potential.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Test System: Cultured mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells.
-
Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after exposure, and chromosomes are prepared for microscopic examination.
-
Endpoint: The frequency of structural and numerical chromosomal aberrations is determined.
Potential Signaling Pathways
Specific signaling pathways affected by this compound have not been elucidated. However, studies on benzoic acid and its derivatives suggest potential interactions with cellular pathways related to stress response and metabolism. For instance, benzoic acid has been shown to inhibit macroautophagy in yeast, a key cellular recycling pathway.[8][9] Some benzoic acid derivatives have also been investigated for their effects on histone deacetylases (HDACs), which play a crucial role in gene expression.[10]
Conceptual Diagram of Potential Cellular Effects
The following diagram illustrates a hypothetical workflow for investigating the toxicological effects of a novel benzoic acid derivative like this compound, from initial screening to potential mechanism of action studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 6. 364623-84-7 4-[(4-Bromophenoxy)methyl]benzoic acid AKSci 6513CC [aksci.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Bromophenoxy)benzoic Acid: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)benzoic acid, a molecule of significant interest in medicinal chemistry, polymer science, and materials research. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available literature, its structural motif suggests a genesis rooted in the development of diaryl ethers. This guide outlines the plausible synthetic pathway via the Ullmann condensation, presents its physicochemical and spectral properties, and discusses its applications.
Introduction
This compound is an aromatic carboxylic acid characterized by a benzoic acid moiety linked to a 4-bromophenyl group through an ether bond. This structural arrangement imparts a unique combination of properties, making it a valuable intermediate in the synthesis of a variety of functional molecules. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, while the bromophenoxy group can influence the molecule's electronic properties and provide a site for cross-coupling reactions. Its applications span from being a key building block in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, to its use in the synthesis of high-performance polymers and agrochemicals. [cite: ]
History and Discovery
The precise date and discoverer of this compound are not well-documented in historical chemical literature. However, the core chemical structure, a diaryl ether, points towards the era of the development of the Ullmann condensation in the early 20th century. This reaction, discovered by Fritz Ullmann, provided the first reliable method for the synthesis of diaryl ethers. It is highly probable that this compound was first synthesized as part of the broader exploration of the scope and utility of the Ullmann reaction, which involves the copper-catalyzed coupling of an aryl halide with a phenol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrO₃ | [1] |
| Molecular Weight | 293.12 g/mol | [1] |
| CAS Number | 21120-68-3 | [1][2] |
| Appearance | White to off-white powder | |
| Melting Point | 187-190 °C | [2] |
| Boiling Point | 407 °C at 760 mmHg (Predicted) | [2] |
| pKa | 4.27 ± 0.10 (Predicted) | [1] |
| XLogP3 | 4.6 (Predicted) | [2] |
Synthesis
The most common and logical method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 4-halobenzoic acid (or its ester derivative) with 4-bromophenol.
Synthetic Workflow
The general workflow for the synthesis of this compound via the Ullmann condensation is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the Ullmann condensation.
Materials:
-
4-Iodobenzoic acid
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-iodobenzoic acid (1.0 eq), 4-bromophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M hydrochloric acid to neutralize the excess base and precipitate the crude product. Stir the acidic mixture for 30 minutes.
-
Purification: Collect the precipitate by vacuum filtration and wash with water. Dissolve the crude product in ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Table 2: Representative Reaction Parameters and Yields for Ullmann Condensation
| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic acid | 4-Bromophenol | CuI | K₂CO₃ | DMF | 130 | 18 | ~70-85 |
| 4-Bromobenzoic acid | 4-Bromophenol | CuI | K₂CO₃ | DMF | 140 | 24 | ~60-75 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets (or a more complex pattern depending on the coupling), and the protons on the bromophenoxy ring will also appear as two doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon atoms of the two aromatic rings, and the carbons attached to the ether oxygen and bromine atoms.
Note: Specific chemical shifts will depend on the solvent used for analysis. No experimentally verified spectra were found in the searched literature.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are summarized in Table 3.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
| ~1070 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Note: No experimentally verified mass spectrum was found in the searched literature.
Applications
This compound is a versatile building block with applications in several areas of chemical research and development.
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The diaryl ether motif is a common scaffold in many biologically active molecules.
-
Polymer Chemistry: This compound can be used as a monomer in the synthesis of high-performance polymers such as polyetherketones (PEKs).[3] The rigid aromatic structure and the reactive carboxylic acid group make it suitable for creating polymers with high thermal stability and mechanical strength.
-
Agrochemicals: The bromophenoxy moiety is found in some herbicides and pesticides. This compound can be a precursor for the synthesis of new agrochemical candidates.
-
Materials Science: The unique electronic and structural properties of this molecule make it a candidate for the development of novel materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Conclusion
This compound, while lacking a detailed and celebrated history of discovery, remains a compound of significant utility in modern organic synthesis. Its preparation, primarily through the robust Ullmann condensation, provides access to a versatile building block for the creation of complex molecules with diverse applications in medicine, materials science, and agriculture. The physicochemical and spectral properties outlined in this guide provide a foundational understanding for researchers and professionals working with this important chemical intermediate. Further research into its biological activities and the development of more efficient and sustainable synthetic methods will continue to enhance its value in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Bromophenoxy)benzoic Acid via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-Bromophenoxy)benzoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction between 4-hydroxybenzoic acid and 1,4-dibromobenzene. This application note includes a comprehensive experimental protocol, tabulated reaction parameters and product characterization data, and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
The Ullmann condensation is a well-established and versatile method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base. Diaryl ether moieties are prevalent in a wide range of biologically active molecules and functional materials, making the Ullmann condensation a critical transformation in organic synthesis. This compound serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The presence of both a carboxylic acid group and a bromine atom allows for further functionalization, making it a versatile intermediate for drug discovery and material science applications.
Reaction Principle
The synthesis of this compound proceeds via a copper(I)-catalyzed nucleophilic aromatic substitution. In this reaction, 4-hydroxybenzoic acid acts as the nucleophile and 1,4-dibromobenzene serves as the aryl halide substrate. A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide. The copper(I) catalyst facilitates the coupling of this phenoxide with 1,4-dibromobenzene to form the desired diaryl ether.
Data Presentation
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Stoichiometric Ratio |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 0.10 | 13.81 | 1.0 |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 0.12 | 28.31 | 1.2 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.01 | 1.90 | 0.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.20 | 27.64 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 150 mL | - |
Table 2: Reaction Conditions and Product Characterization
| Parameter | Value |
| Reaction Temperature | 140-150 °C |
| Reaction Time | 18-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Product Yield (Isolated) | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 187-190 °C |
| Molecular Formula | C₁₃H₉BrO₃ |
| Molar Mass | 293.11 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.9 (s, 1H, COOH), 7.95 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 7.10 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 166.8, 161.5, 155.0, 132.5, 131.8, 128.5, 120.0, 118.5, 117.0 |
Experimental Protocol
Materials and Reagents
-
4-Hydroxybenzoic acid (≥99%)
-
1,4-Dibromobenzene (≥98%)
-
Copper(I) iodide (CuI, ≥98%)
-
Anhydrous potassium carbonate (K₂CO₃, ≥99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M solution
-
Ethanol (95%)
-
Deionized water
-
Celite®
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Thermometer or thermocouple
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with bubbler
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet, add 4-hydroxybenzoic acid (13.81 g, 0.10 mol), 1,4-dibromobenzene (28.31 g, 0.12 mol), copper(I) iodide (1.90 g, 0.01 mol), and anhydrous potassium carbonate (27.64 g, 0.20 mol).
-
Add 150 mL of anhydrous DMF to the flask.
-
Flush the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the mixture to 140-150 °C using a heating mantle.
-
Maintain the temperature and continue stirring under an inert atmosphere for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. This will precipitate the crude product.
-
Stir the acidified mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration through a Büchner funnel.
-
Wash the solid with deionized water (3 x 100 mL) to remove any inorganic salts.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Recrystallize the crude product from a hot ethanol/water mixture.
-
Dissolve the solid in a minimal amount of hot 95% ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
-
Mandatory Visualizations
Caption: Reaction pathway for the Ullmann condensation synthesis.
Caption: Experimental workflow for the synthesis and purification.
Application Note & Protocol: Ullmann Ether Synthesis of Diaryl Ethers
Introduction
The Ullmann condensation, a copper-catalyzed reaction, is a cornerstone of organic synthesis for the formation of diaryl ethers.[1][2] These structural motifs are prevalent in a wide array of biologically active compounds and advanced materials.[3][4] While traditional Ullmann conditions often required harsh reaction parameters such as high temperatures (frequently exceeding 210 °C) and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient protocols.[1][3] These improvements, including the use of soluble copper catalysts with various ligands, have expanded the substrate scope and functional group tolerance of this valuable transformation.[1][5] This document provides a detailed protocol for a modern Ullmann diaryl ether synthesis and a summary of various reported reaction conditions.
Comparative Data of Ullmann Ether Synthesis Protocols
The following table summarizes quantitative data from several reported Ullmann-type diaryl ether synthesis protocols, highlighting the impact of different catalysts, ligands, bases, and solvents on reaction outcomes.
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ (2.0) | MeCN | 80 | 24 | 95 | [6] |
| Aryl Iodide | Tyrosine Derivative | CuI (0.3) | N,N-dimethylglycine HCl (1.0) | Cs₂CO₃ (3.0) | Dioxane | 90 | - | High | [7] |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ (2.0) | Toluene | 100 | - | 60.2 | [8] |
| Aryl Halide | Phenol | CuI (5) | Picolinic acid (10) | K₃PO₄ (2.0) | DMSO | - | - | High | [9] |
| 4-Chloronitrobenzene | Phenol | Copper (stoich.) | - | KOH | Neat | High | - | - | [1] |
| Aryl Bromide/Iodide | Phenol | Copper Complex (0.25-2.5) | - | Cs₂CO₃ | Toluene | Lower | - | High | [3] |
| Diaryliodonium | Phenol | CuCl (0.1) | Dimethylglycine (0.2) | Cs₂CO₃ (2.0) | DMF | 130 | 16 | - | [10] |
| 2-Methoxy-4,6-dimethylbenzoate | Prenylated Phenol | CuI (10) | N-(2-fluorophenyl)picolinamide (10) | K₃PO₄ (2.0) | Acetonitrile | 120 (MW) | 0.5 | - | [11] |
Experimental Workflow Diagram
Caption: General experimental workflow for the Ullmann diaryl ether synthesis.
Detailed Experimental Protocol: Cu-Catalyzed Arylation of Phenols using Picolinic Acid
This protocol is adapted from the work of Maiti and Buchwald for the synthesis of diaryl ethers under mild conditions.[9]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%)
-
Picolinic acid (12.3 mg, 0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Magnetic stir bar
-
Oven-dried screw-cap test tube or reaction flask
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried screw-cap test tube or reaction flask equipped with a magnetic stir bar, add copper(I) iodide (5 mol%), picolinic acid (10 mol%), the aryl halide (1.0 mmol, if solid), the phenol (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Solvent and Aryl Halide Addition: If the aryl halide is a liquid, add it at this stage. Subsequently, add the anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for several minutes.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots taken from the reaction mixture.
-
Workup:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the suspension through a pad of Celite to remove the inorganic salts and catalyst residues.
-
-
Purification:
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.
-
Troubleshooting and Optimization
Low yields in Ullmann couplings can often be attributed to the purity of reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.[12] The electronic properties of the substrates are also critical; generally, electron-poor aryl halides and electron-rich phenols lead to higher yields.[8] If a reaction is not proceeding as expected, screening of different ligands, bases, and solvents may be necessary. For instance, cesium carbonate has been found to be a particularly effective base in some cases.[3] Additionally, microwave-assisted synthesis can sometimes lead to improved yields and shorter reaction times.[11][13]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed Synthesis of 4-(4-Bromophenoxy)benzoic Acid
Introduction
4-(4-Bromophenoxy)benzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other advanced materials. Its structure, featuring a diaryl ether linkage, is a common motif in biologically active compounds. The copper-catalyzed Ullmann condensation provides a reliable and efficient method for the synthesis of such diaryl ethers, offering an advantage over harsher traditional methods.[1][2][3] This application note details a robust protocol for the synthesis of this compound via a copper-catalyzed C-O cross-coupling reaction between 4-hydroxybenzoic acid and a suitable aryl halide.
Reaction Principle
The synthesis is based on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] In this specific application, a copper(I) catalyst, in conjunction with a ligand, facilitates the coupling of 4-hydroxybenzoic acid (acting as the nucleophile) and an aryl halide (the electrophile), such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene, in the presence of a base. The reaction proceeds through a catalytic cycle that is believed to involve the formation of a copper(I) phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl ether product.[2][4] Modern protocols often utilize ligands to stabilize the copper catalyst and promote the reaction under milder conditions.[3][5][6]
Experimental Protocols
Materials and Reagents
-
4-Hydroxybenzoic acid
-
1-Bromo-4-iodobenzene or 1,4-dibromobenzene
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
General Procedure for the Synthesis of this compound
This protocol is adapted from established methods for copper-catalyzed O-arylation of phenols.[6]
-
Reaction Setup : In an oven-dried screw-cap reaction tube or flask equipped with a magnetic stir bar, add copper(I) iodide (CuI, 5-10 mol%), picolinic acid (10-20 mol%), and potassium phosphate (K₃PO₄, 2 equivalents).
-
Addition of Reactants : To the flask, add 4-hydroxybenzoic acid (1.2 equivalents) and the aryl halide (e.g., 1-bromo-4-iodobenzene, 1.0 equivalent).
-
Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel. The concentration of the aryl halide is typically in the range of 0.5-1.0 M.
-
Inert Atmosphere : Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for several minutes to remove oxygen.
-
Reaction Conditions : Place the reaction vessel in a preheated oil bath or heating mantle set to a temperature between 110-130 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Acidification and Extraction : Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing : Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation
The following table summarizes typical reaction parameters for copper-catalyzed diaryl ether synthesis based on literature precedents. The expected yield for the synthesis of this compound under optimized conditions would be in the good to excellent range.
| Parameter | Value/Condition | Reference |
| Catalyst | Copper(I) iodide (CuI) | [6] |
| Ligand | Picolinic Acid | [6] |
| Base | Potassium Phosphate (K₃PO₄) | [6] |
| Solvent | Dimethyl sulfoxide (DMSO) | [6] |
| Temperature | 110-130 °C | [7] |
| Reaction Time | 12-24 hours | [7] |
| Catalyst Loading | 5-10 mol% | [6] |
| Ligand Loading | 10-20 mol% | [6] |
| Expected Yield | 70-95% | [6] |
Visualizations
Experimental Workflow Diagram
Figure 1: Experimental Workflow for the Synthesis of this compound.
Proposed Catalytic Cycle
Figure 2: Proposed Catalytic Cycle for the Copper-Catalyzed Ullmann Condensation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Cu-catalyzed intramolecular O-arylation for synthesis of benzoxazoles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
Application Notes and Protocols for the Purification of 4-(4-Bromophenoxy)benzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenoxy)benzoic acid is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The purity of this compound is critical for its successful use in subsequent reactions and for ensuring the quality of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedure, and data interpretation.
Data Presentation
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the structural characteristics of this compound (an aromatic carboxylic acid with a diaryl ether linkage), the following table summarizes the expected solubility behavior in common laboratory solvents.
| Solvent | Structure | Polarity | Expected Solubility at 25 °C | Expected Solubility at Boiling Point | Remarks |
| Water | H₂O | High | Low | Slightly Soluble | The carboxylic acid group provides some polarity, but the large aromatic structure limits water solubility. May be suitable in a mixed solvent system. |
| Ethanol | CH₃CH₂OH | High | Moderately Soluble | Highly Soluble | The hydroxyl group can hydrogen bond with the carboxylic acid, and the ethyl group can interact with the aromatic rings. A good candidate for recrystallization. |
| Acetone | (CH₃)₂CO | Medium | Soluble | Highly Soluble | The polar carbonyl group and non-polar methyl groups make it a good solvent for a wide range of compounds. May be too good of a solvent at room temperature. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Medium | Soluble | Highly Soluble | Similar to acetone, it may be too effective at dissolving the compound at lower temperatures, leading to poor recovery. |
| Toluene | C₆H₅CH₃ | Low | Sparingly Soluble | Soluble | The aromatic nature of toluene makes it a potential solvent for the non-polar part of the molecule. |
| Hexane | C₆H₁₄ | Low | Insoluble | Sparingly Soluble | Unlikely to be a suitable solvent due to the polar carboxylic acid group. |
Note: This data is based on general solubility principles and data for structurally similar compounds. Experimental verification is crucial.
Experimental Protocols
Solvent Selection
A preliminary small-scale test is essential to identify the optimal solvent or solvent mixture.
Materials:
-
Crude this compound
-
Test tubes
-
A selection of potential solvents (e.g., water, ethanol, ethanol/water mixtures, toluene)
-
Heating apparatus (e.g., hot plate, sand bath)
Procedure:
-
Place approximately 50 mg of crude this compound into several test tubes.
-
To each test tube, add 1 mL of a different solvent at room temperature.
-
Observe the solubility of the compound in each solvent. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes containing the undissolved solid. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable choice. An ethanol/water mixture is often a good starting point for aromatic carboxylic acids.
Recrystallization Protocol
This protocol assumes that an ethanol/water solvent system has been selected.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Ethanol
-
Deionized water
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Weigh the crude this compound and place it in an Erlenmeyer flask of appropriate size. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for a period. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point (187-190 °C) or dried in a desiccator.[1]
-
Characterization: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Note: Purification of 4-(4-Bromophenoxy)benzoic Acid by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-(4-Bromophenoxy)benzoic acid is a chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and advanced materials.[1] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to achieve the high purity required for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of the Method Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[2] For the purification of this compound, a polar stationary phase (silica gel) is used in a technique known as normal-phase chromatography. The crude sample is loaded onto the top of the silica gel column, and a solvent mixture (the mobile phase) is passed through it.
Compounds in the mixture separate based on their polarity. Less polar compounds have weaker interactions with the silica gel and travel down the column more quickly with the mobile phase. More polar compounds, like the target carboxylic acid, interact more strongly with the acidic silica gel and are eluted more slowly.[2][3] By gradually increasing the polarity of the mobile phase (gradient elution), the components can be eluted sequentially, allowing for the isolation of the pure this compound. To prevent peak tailing, which is common with carboxylic acids due to their potential for deprotonation on the silica surface, a small amount of a weak acid like acetic acid is often added to the mobile phase.[4] This keeps the target molecule in its less polar, protonated form.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrO₃ | [5] |
| Molecular Weight | 293.11 g/mol | |
| Appearance | White powder | [1] |
| Melting Point | 187-190 °C | [6] |
| pKa (Predicted) | 4.27 ± 0.10 | [5] |
| Polar Surface Area | 46.53 Ų | [6] |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound using flash column chromatography.
1. Materials and Equipment
-
Reagents:
-
Crude this compound
-
Silica Gel (flash grade, 230-400 mesh)
-
n-Hexane or Heptane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Acetic Acid (glacial)
-
Dichloromethane (for sample loading)
-
-
Equipment:
-
Glass chromatography column (appropriate size for sample quantity)
-
Stopcock and collection flasks/test tubes
-
Funnel and glass rod
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated), chamber, and UV lamp
-
2. Mobile Phase (Eluent) Preparation
Prepare two eluent mixtures for gradient elution.
-
Eluent A (Low Polarity): 95:5 (v/v) Hexane:Ethyl Acetate + 1% Acetic Acid
-
Eluent B (High Polarity): 70:30 (v/v) Hexane:Ethyl Acetate + 1% Acetic Acid
Note: The optimal solvent system may vary. It is highly recommended to first determine the ideal mobile phase composition using Thin-Layer Chromatography (TLC).
3. Column Packing (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and clamped securely in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[2] Use a glass rod to gently push it into place.
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude sample) with Eluent A.[2]
-
Pour the slurry into the column. Use a funnel to prevent spilling. Swirl the slurry continuously while pouring to ensure a homogenous mixture.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.[7]
4. Sample Loading
-
Dissolve the crude this compound in a minimal volume of dichloromethane or the initial eluting solvent.
-
Carefully apply the dissolved sample solution evenly onto the top sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Gently add a small amount of Eluent A to rinse the sides of the column and allow it to adsorb onto the silica bed.
5. Elution and Fraction Collection
-
Carefully fill the column with Eluent A, avoiding disturbance of the top layer.
-
Begin elution by opening the stopcock. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Start collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting collected fractions onto a TLC plate. Visualize the spots under a UV lamp.
-
Once less polar impurities have been eluted, gradually increase the polarity of the mobile phase by slowly adding Eluent B to the solvent reservoir at the top of the column.
-
Continue collecting and analyzing fractions by TLC. The target compound, this compound, will elute as the solvent polarity increases.
6. Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as melting point, HPLC, or NMR spectroscopy.
Typical Chromatography Parameters
The following table summarizes the recommended starting parameters for the purification.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 2-4 cm diameter, 30-50 cm length (for 1-2 g scale) |
| Adsorbent Weight | ~40x the weight of the crude sample |
| Sample Loading | Wet loading in minimal dichloromethane |
| Mobile Phase System | Hexane/Ethyl Acetate with 1% Acetic Acid |
| Elution Mode | Gradient Elution (e.g., 5% to 30% Ethyl Acetate) |
| Detection Method | TLC with UV visualization (254 nm) |
Workflow Visualization
The logical flow of the purification protocol is illustrated in the diagram below.
Caption: Experimental workflow for column chromatography purification.
References
Application Notes and Protocols for 4-(4-Bromophenoxy)benzoic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the utilization of 4-(4-Bromophenoxy)benzoic acid in polymer chemistry. This monomer is a valuable building block for the synthesis of high-performance aromatic polymers, such as polyesters and polyamides, owing to its rigid structure, phenoxy ether linkage, and the presence of a bromine atom. These features are anticipated to impart desirable properties to the resulting polymers, including high thermal stability, mechanical strength, and inherent flame retardancy.
Applications in Polymer Chemistry
This compound can be incorporated into polymer backbones to create materials with enhanced properties suitable for demanding applications.
-
High-Performance Plastics: The rigid aromatic structure of the monomer contributes to high glass transition temperatures (Tg) and excellent thermal stability, making the resulting polymers suitable for applications in the automotive, aerospace, and electronics industries where resistance to high temperatures is crucial.
-
Flame Retardant Materials: The bromine atom in the monomer's structure acts as a built-in flame retardant. During combustion, bromine radicals are released, which can interrupt the radical chain reactions in the gas phase of a fire, thus slowing down or suppressing the flame.[1][2][3] This makes polymers derived from this monomer attractive for use in electronic components, construction materials, and textiles where fire safety is a critical concern.[4]
-
Advanced Composites: Aromatic polyesters and polyamides are often used as matrix resins in fiber-reinforced composites. The high strength and stiffness that can be achieved with polymers containing the this compound moiety make them excellent candidates for advanced composite materials.
-
Membranes for Gas Separation: The defined free volume and rigidity of aromatic polymers can be tailored for specific gas separation applications. The introduction of the bulky bromophenoxy group can influence the polymer chain packing and potentially enhance the selectivity and permeability of membranes for gases like CO2, O2, and N2.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of aromatic polyamides and polyesters using this compound. These protocols are based on established methods for similar aromatic monomers.
Protocol 1: Synthesis of Aromatic Polyamides via Solution Polycondensation
This protocol describes the synthesis of an aromatic polyamide by reacting the diacid chloride of this compound (4-(4-Bromophenoxy)benzoyl chloride) with an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Step 1: Synthesis of 4-(4-Bromophenoxy)benzoyl chloride
A crucial first step is the conversion of the carboxylic acid to the more reactive acid chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous hexane
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound.
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic amount of DMF (1-2 drops).
-
Under a nitrogen atmosphere, heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Add anhydrous hexane to the oily residue to precipitate the acid chloride.
-
Filter the solid product, wash with cold anhydrous hexane, and dry under vacuum to yield 4-(4-Bromophenoxy)benzoyl chloride. This product should be used immediately in the next step.
-
Step 2: Polyamide Synthesis
-
Materials:
-
4-(4-Bromophenoxy)benzoyl chloride (from Step 1)
-
4,4'-Oxydianiline (ODA) or another suitable aromatic diamine
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl) (optional, to enhance solubility)
-
Methanol
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., ODA) in anhydrous DMAc. If using, add LiCl at this stage to aid in the dissolution of the final polymer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of 4-(4-Bromophenoxy)benzoyl chloride as a solid or dissolved in a small amount of anhydrous DMAc to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polyamide in a vacuum oven at 80-100°C to a constant weight.
-
Protocol 2: Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol outlines the synthesis of an aromatic polyester by the reaction of this compound with an aromatic diol, such as hydroquinone diacetate.
-
Materials:
-
This compound
-
Hydroquinone diacetate (or another suitable acetylated aromatic diol)
-
Antimony(III) oxide (Sb₂O₃) or another suitable polycondensation catalyst
-
Acetic anhydride
-
-
Procedure:
-
Acetylation of this compound (if starting from the hydroxy-acid equivalent): This protocol assumes the use of a diacid and a diol. For self-polycondensation, the hydroxy-acid would first be acetylated.
-
Melt Polycondensation: a. In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound, a stoichiometric amount of hydroquinone diacetate, and a catalytic amount of antimony(III) oxide (e.g., 200-500 ppm). b. Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the reactants and initiate the reaction (typically 180-220°C). Acetic acid will begin to distill off. c. Gradually increase the temperature to 250-280°C over 2-3 hours while continuing to remove the acetic acid by-product. d. Once the evolution of acetic acid has slowed, gradually apply a vacuum (to <1 mmHg) to facilitate the removal of the final traces of acetic acid and drive the polymerization to completion. The viscosity of the melt will increase significantly. e. Continue the reaction under high vacuum for another 1-2 hours or until the desired melt viscosity is achieved. f. Cool the reactor under nitrogen and extrude or dissolve the resulting polymer for further processing and characterization.
-
Data Presentation
The following table summarizes the expected properties of aromatic polyamides and polyesters containing the this compound moiety. The data is representative and based on values reported for structurally similar aromatic polymers. Actual values will depend on the specific co-monomer used, the polymer's molecular weight, and the processing conditions.
| Property | Expected Range for Aromatic Polyamide | Expected Range for Aromatic Polyester |
| Molecular Weight (Mw, g/mol ) | 30,000 - 100,000+ | 20,000 - 80,000+ |
| Polydispersity Index (PDI) | 1.8 - 3.0 | 1.5 - 2.5 |
| Glass Transition Temp. (Tg, °C) | 220 - 300 | 180 - 260 |
| Decomposition Temp. (Td, 10% wt. loss, °C) | > 450 | > 430 |
| Tensile Strength (MPa) | 80 - 150 | 70 - 120 |
| Tensile Modulus (GPa) | 2.5 - 5.0 | 2.0 - 4.5 |
| Solubility | Soluble in aprotic polar solvents (DMAc, NMP, DMF) with LiCl | Soluble in chlorinated solvents and some polar aprotic solvents |
Visualizations
Synthesis of Aromatic Polyamide
Caption: Workflow for the synthesis of an aromatic polyamide.
General Polymer Synthesis and Characterization Workflow
Caption: General workflow for polymer synthesis and characterization.
References
- 1. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frfabric.com [frfabric.com]
- 4. Flame retardants, high molecular weight brominated polymers [lets-talk-bromine.bsef.com]
Application Notes and Protocols for the Use of 4-(4-Bromophenoxy)benzoic Acid in Liquid Crystal Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Bromophenoxy)benzoic acid is a versatile building block in the synthesis of thermotropic liquid crystals, particularly for creating calamitic (rod-shaped) and bent-core mesogens. Its rigid core structure, comprised of two phenyl rings linked by an ether bond, contributes to the molecular anisotropy essential for liquid crystalline behavior. The terminal carboxylic acid and bromo functionalities provide reactive sites for a variety of chemical modifications, allowing for the systematic tuning of mesomorphic properties.
The carboxylic acid group is readily esterified with various phenols to introduce a second mesogenic unit or a terminal alkyl chain, which influences the melting and clearing points of the resulting liquid crystal. The bromo group on the phenoxy ring serves as a key site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse terminal groups. This versatility allows for the synthesis of a wide range of liquid crystal molecules with tailored properties for applications in displays, sensors, and other advanced materials.
This document provides detailed protocols for the synthesis of a representative liquid crystal utilizing this compound as a precursor and outlines the characterization of its mesomorphic properties.
Data Presentation
The following table summarizes the expected phase transition temperatures for a homologous series of hypothetical liquid crystals synthesized from this compound and 4-alkoxyphenols. These values are illustrative and based on typical trends observed for similar calamitic liquid crystals.
| n (Alkyl Chain Length) | Compound | Crystal to Nematic (T_CN, °C) | Nematic to Isotropic (T_NI, °C) | Mesophase Range (°C) |
| 4 | 4-Butoxyphenyl 4-(4-bromophenoxy)benzoate | 115 | 210 | 95 |
| 6 | 4-Hexyloxyphenyl 4-(4-bromophenoxy)benzoate | 110 | 205 | 95 |
| 8 | 4-Octyloxyphenyl 4-(4-bromophenoxy)benzoate | 105 | 198 | 93 |
| 10 | 4-Decyloxyphenyl 4-(4-bromophenoxy)benzoate | 102 | 190 | 88 |
Experimental Protocols
Protocol 1: Synthesis of 4-Alkoxyphenyl 4-(4-bromophenoxy)benzoates
This protocol describes the synthesis of a calamitic liquid crystal via the esterification of this compound with a 4-alkoxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
4-Alkoxyphenol (e.g., 4-butoxyphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and 4-alkoxyphenol (1.0 eq) in anhydrous dichloromethane (100 mL).
-
Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure 4-alkoxyphenyl 4-(4-bromophenoxy)benzoate.
Protocol 2: Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compounds are characterized using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Heat the sample on a hot stage to its isotropic liquid phase.
-
Observe the sample through the polarized microscope while cooling slowly (e.g., 1-2 °C/min).
-
Note the temperatures at which phase transitions occur and identify the liquid crystal phases by their characteristic textures (e.g., Schlieren texture for nematic phases).
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample to a temperature above its clearing point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
-
The phase transition temperatures are determined from the peaks in the DSC thermograms.
Mandatory Visualization
Caption: Synthetic pathway for a calamitic liquid crystal.
Application Notes and Protocols for 4-(4-Bromophenoxy)benzoic acid as a Monomer for Polyetherketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(4-bromophenoxy)benzoic acid as a monomer for the synthesis of polyetherketones (PEKs). Due to the limited availability of direct experimental data for the polymerization of this specific monomer, this document presents hypothetical protocols based on established principles of polyetherketone chemistry and information on analogous monomers.
Introduction
Polyetherketones are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them attractive for a wide range of applications, including in the aerospace, automotive, and medical fields. The synthesis of polyetherketones typically involves the nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenoxide or the electrophilic polycondensation of an aromatic ether acid.
This compound is a potential AB-type monomer for the synthesis of polyetherketones. The presence of a phenoxy ether linkage, a carboxylic acid group, and a bromine atom on the aromatic rings suggests that it could undergo self-polycondensation to form a polyetherketone. The bromine atom could either serve as a leaving group in a nucleophilic substitution reaction or be retained in the polymer backbone to impart specific properties such as flame retardancy or to serve as a site for post-polymerization modification.
Monomer Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 21120-68-3[1][2] |
| Molecular Formula | C13H9BrO3[1] |
| Molecular Weight | 293.11 g/mol |
| Appearance | White to off-white solid[1] |
| Melting Point | 187-190 °C |
| Purity | ≥97% |
| Solubility | Sparingly soluble in water, more soluble in organic solvents.[1] |
Proposed Synthesis Pathways
Two primary hypothetical pathways for the self-polycondensation of this compound to form a polyetherketone are proposed:
-
Nucleophilic Self-Polycondensation: In this pathway, the carboxylic acid is first converted to a phenoxide salt in situ using a base. This phenoxide then acts as a nucleophile, attacking the carbon atom bearing the bromine atom on another monomer molecule in a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing ketone group (formed from the carboxylic acid) would activate the bromine as a leaving group.
-
Electrophilic Self-Polycondensation (Friedel-Crafts Acylation): This route involves the intramolecular acylation of the phenoxy group by the carboxylic acid, which is typically activated by conversion to an acyl chloride or by using a strong acid catalyst. This would lead to the formation of a ketone linkage.
The following diagrams illustrate these proposed pathways.
References
The Role of 4-(4-Bromophenoxy)benzoic Acid in Pharmaceutical Synthesis: A Versatile Building Block for Novel Therapeutics
Introduction
4-(4-Bromophenoxy)benzoic acid, a diaryl ether derivative, has emerged as a significant and versatile intermediate in the field of pharmaceutical synthesis. Its unique structural framework, featuring a bromophenoxy group and a benzoic acid moiety, provides a reactive scaffold for the development of a diverse range of therapeutic agents. This compound is particularly valuable in the synthesis of novel anti-inflammatory, analgesic, and anticancer drugs.[1] The diaryl ether motif is considered a "privileged scaffold" in medicinal chemistry, as it is a common structural feature in many biologically active natural products and synthetic compounds.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis of new pharmaceutical entities.
Application in Anti-Inflammatory Drug Discovery
One of the most promising applications of this compound is in the development of novel anti-inflammatory agents. The benzoic acid component is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their ability to bind to the active sites of cyclooxygenase (COX) enzymes. The bromophenoxy portion of the molecule allows for a variety of chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have shown potential as antagonists of Very Late Antigen-4 (VLA-4), an integrin that plays a crucial role in the recruitment of lymphocytes to sites of inflammation.[3] By blocking the interaction of VLA-4 with its ligand, vascular cell adhesion molecule-1 (VCAM-1), these compounds can effectively inhibit the inflammatory cascade.
Application in Anticancer Drug Development
The diaryl ether scaffold is also a key feature in a number of anticancer agents.[2] The ability to modify both aromatic rings of the this compound structure allows for the creation of compounds that can interact with various targets in cancer cells. Research has shown that derivatives of similar benzoic acid structures can exhibit cytotoxic activity against various cancer cell lines, including breast cancer. The mechanisms of action often involve the inhibition of key signaling pathways or enzymes essential for cancer cell proliferation and survival.
Data Presentation
The following tables summarize quantitative data for derivatives of benzoic acid and related diaryl ether compounds, illustrating their potential in pharmaceutical applications.
Table 1: Biological Activity of Benzoic Acid Derivatives as VLA-4 Antagonists
| Compound ID | VLA-4 IC50 (nM) | Species | Plasma Clearance (mL/min/kg) | Bioavailability (F%) |
| 12l | 0.51 | Mouse | 18.5 | 28 |
| 12l | 0.51 | Rat | 5.2 | 36 |
| 12l | 0.51 | Dog | 3.6 | 55 |
Data adapted from a study on benzoic acid derivatives as VLA-4 antagonists.[4]
Table 2: Antimicrobial and Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
| Compound ID | Test Organism/Assay | MIC (µg/mL) | DPPH Scavenging (%) |
| 5 | E. faecium E5 | >500 | 4.70 ± 1.88 |
| 6 | S. aureus ATCC 6538 | 250 | 16.75 ± 1.18 |
| 6 | E. faecium E5 | >500 | 16.75 ± 1.18 |
MIC: Minimum Inhibitory Concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl. Data from a study on novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative pharmaceutical intermediate from a related benzoic acid derivative and for a key biological assay.
Protocol 1: Synthesis of a Diaryl Ether-Based VLA-4 Antagonist Intermediate (Representative Protocol)
This protocol describes a general method for the synthesis of a key intermediate for a VLA-4 antagonist, adapted from the synthesis of related benzoic acid derivatives.[4]
Materials:
-
This compound
-
Thionyl chloride
-
Appropriate aniline derivative
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in DCM and add to a solution of the desired aniline derivative (1.1 eq) and pyridine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired diaryl ether amide.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Incubation: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Incubate for 15 minutes at 37 °C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a further 10 minutes at 37 °C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways relevant to the therapeutic targets of compounds derived from this compound.
Caption: VLA-4 signaling pathway and its inhibition.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
Application Notes and Protocols for the Derivatization of 4-(4-Bromophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group of 4-(4-Bromophenoxy)benzoic acid. This compound serves as a versatile building block in the synthesis of novel molecules with potential applications in pharmaceutical development, particularly as anti-inflammatory and analgesic drugs, as well as in polymer chemistry. The protocols outlined below describe the formation of esters and amides, which are common and critical transformations in medicinal chemistry and materials science.
Overview of Derivatization Strategies
The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups. The two primary derivatization pathways detailed here are esterification and amidation. A key preliminary step for many of these reactions is the activation of the carboxylic acid, often by converting it to a more reactive acyl chloride.
Experimental Protocols
Synthesis of 4-(4-Bromophenoxy)benzoyl Chloride
The formation of the acyl chloride is a common intermediate step that facilitates subsequent reactions with nucleophiles like alcohols and amines. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC. The reaction is generally complete within 2-4 hours.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 4-(4-Bromophenoxy)benzoyl chloride can be used in the next step without further purification.
Esterification of this compound
Esters of this compound can be synthesized via Fischer esterification or by reaction of the corresponding acyl chloride with an alcohol.
Protocol:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux for 4-24 hours. The progress of the reaction should be monitored by TLC.[1]
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or recrystallization.
Protocol:
-
Dissolve the crude 4-(4-Bromophenoxy)benzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify by column chromatography or recrystallization.
Amide Synthesis from this compound
Amides are typically synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent or via the acyl chloride intermediate.
Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF or dichloromethane at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.1 eq) and a suitable base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol:
-
Dissolve the crude 4-(4-Bromophenoxy)benzoyl chloride (1.0 eq) in an anhydrous solvent like dichloromethane or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired amine (1.1 eq) and a base like triethylamine (1.2 eq) in the same solvent.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work up the reaction as described in section 2.3.1.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the derivatization of this compound and structurally related compounds.
Table 1: Esterification of this compound and Analogs
| Ester Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-bromobenzoate | 4-Bromobenzoic acid | Methanol, 1,3-dichloro-5,5-dimethylhydantoin | Methanol | 60 | 7 | 99 | [2] |
| Ethyl 2-(4-bromo-phenoxy)-benzoate | 2-(4-Bromo-phenoxy)benzoic acid | Ethanol, H₂SO₄ | Benzene | Reflux | 32 | - | [3] |
| Ethyl 4-bromophenylacetate | 4-Bromophenylacetic acid | Ethanol, H₂SO₄ | Ethanol | Reflux | 15 | 99 | [1] |
| Ethyl 4-bromobenzoate | 4-Bromobenzaldehyde | Ethanol, Cs₂CO₃, Catalyst | Toluene | 60 | 3 | 90 | [4] |
Table 2: Amide Formation of this compound and Analogs
| Amide Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(4-bromophenyl)benzamide | Benzoyl chloride | 4-Bromoaniline, Pyridine | Dichloromethane | RT | - | 72 | [5] |
| N-Benzyl-2-(4-bromophenyl)acetamide | 2-(4-bromophenyl)acetic acid | Benzylamine, B(OCH₂CF₃)₃ | Acetonitrile | 80 | 15 | 94 | [6][7] |
| N-(Benzyl)-benzamide | Benzoic acid | Benzylamine, ZrCl₄ | p-Xylene | Reflux | - | 72 | [8] |
Applications in Drug Discovery: Induction of Apoptosis
Derivatives of brominated benzoic acids have shown potential as anticancer agents. For instance, certain thiobenzanilide derivatives have been found to induce apoptosis in human melanoma cells.[9] The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of the caspase cascade, a key pathway in programmed cell death.
References
- 1. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Bromophenoxy)benzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(4-Bromophenoxy)benzoic acid as a versatile intermediate in the production of novel agrochemicals. This document details the synthesis, proposed mechanisms of action, and relevant protocols for the development of a hypothetical aryloxyphenoxypropionate (APP) herbicide and a carboxamide fungicide, leveraging the unique structural features of the parent molecule.
Introduction
This compound is an aromatic carboxylic acid featuring a bromophenoxy group, a structural motif that enhances its utility as a building block in organic synthesis.[1] Its reactivity makes it a valuable intermediate in the development of advanced materials and biologically active molecules, including pharmaceuticals and agrochemicals.[1] Specifically, this intermediate finds applications in the formulation of herbicides and fungicides, contributing to improved efficacy and stability.[1] This document outlines the potential of this compound in the synthesis of two distinct classes of agrochemicals: aryloxyphenoxypropionate (APP) herbicides and carboxamide fungicides.
Application in Herbicide Synthesis: A Hypothetical Aryloxyphenoxypropionate Derivative
Aryloxyphenoxypropionate (APP) herbicides are a critical class of agrochemicals used for the selective control of grass weeds in broadleaf crops. Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. By blocking this enzyme, APP herbicides disrupt the formation of cell membranes, leading to weed death.
A hypothetical herbicide, designated HPB-1 (Hypothetical Propionate Herbicide 1) , can be synthesized from this compound. The core strategy involves the esterification of this compound followed by the introduction of a propionate moiety, a key structural feature of APP herbicides.
Experimental Protocol: Synthesis of HPB-1
Protocol 1: Two-Step Synthesis of HPB-1
Step 1: Esterification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL/g of acid).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester of this compound.
Step 2: Synthesis of HPB-1 (Propionate Ester)
-
Reaction Setup: To a solution of the methyl ester from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere.
-
Addition of Propionate Moiety: After the evolution of hydrogen gas ceases, add ethyl 2-bromopropionate (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain HPB-1.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Methyl 4-(4-bromophenoxy)benzoate | C₁₄H₁₁BrO₃ | 307.14 | 92 | >98 (HPLC) |
| HPB-1 | C₁₉H₁₉BrO₅ | 407.26 | 75 | >97 (HPLC) |
Proposed Mechanism of Action: ACCase Inhibition
The herbicidal activity of HPB-1 is proposed to stem from the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid synthesis pathway.
Application in Fungicide Synthesis: A Hypothetical Carboxamide Derivative
Carboxamide fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs), are a major class of agricultural fungicides. They function by disrupting the fungal respiratory chain at complex II, leading to the inhibition of fungal growth and spore germination.
A hypothetical fungicide, designated FCB-1 (Fungicidal Carboxamide 1) , can be synthesized from this compound through an amidation reaction. The rationale is to couple the 4-(4-Bromophenoxy)benzoyl moiety with a suitable amine that is often found in commercial SDHI fungicides.
Experimental Protocol: Synthesis of FCB-1
Protocol 2: Synthesis of FCB-1 via Amidation
-
Activation of Carboxylic Acid: In a flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Amidation: In a separate flask, dissolve 2-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Coupling: Add the freshly prepared acid chloride solution dropwise to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield FCB-1.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| FCB-1 | C₁₈H₁₃BrN₂O₂ | 385.22 | 85 | >99 (HPLC) |
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
FCB-1 is proposed to act as a Succinate Dehydrogenase Inhibitor (SDHI), disrupting the mitochondrial electron transport chain in fungi.
Workflow for Agrochemical Development
The general workflow for developing novel agrochemicals from this compound is outlined below.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of potential new agrochemicals. The protocols and conceptual frameworks provided herein for the hypothetical herbicide HPB-1 and fungicide FCB-1 demonstrate the plausible synthetic routes and biological targets. These examples can serve as a foundation for researchers and professionals in the agrochemical industry to explore the development of novel and effective crop protection solutions. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to identify candidates with optimal efficacy and safety profiles.
References
Application Notes and Protocols for the Quantification of 4-(4-Bromophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenoxy)benzoic acid is a versatile intermediate used in the synthesis of pharmaceuticals, polymers, and agrochemicals.[1] Accurate quantification of this compound is crucial for quality control, process optimization, and regulatory compliance. The analytical methods detailed below, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are well-suited for the determination of this compound in various matrices.
Analytical Methods Overview
Several chromatographic techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique suitable for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, potentially requiring derivatization of the carboxylic acid group to enhance volatility.
Quantitative Data Summary
The following table summarizes the performance characteristics of the adapted analytical methods. These values are derived from methods for structurally similar compounds and should be validated for the specific application.
| Parameter | HPLC-UV (Adapted from Benzoic Acid Methods) | LC-MS/MS (Adapted from 4-(bromomethyl)benzoic acid method) |
| Linearity (R²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL (0.5 ppm)[2][3] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.15 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 2% | < 15% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from established methods for benzoic acid and its derivatives.[4][5]
a. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
b. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
c. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.1% Phosphoric acid in water (A) and Acetonitrile (B). A suggested starting point is a gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (To be optimized by scanning the UV spectrum of the analyte)
-
Injection Volume: 10 µL
d. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
e. Analysis
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is adapted from a validated method for the trace level quantification of 4-(bromomethyl)benzoic acid.[2][3]
a. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
b. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC method.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
c. LC-MS/MS Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic or gradient elution. An isocratic method with a ratio of 35:65 (v/v) of 0.1% formic acid in water and acetonitrile can be a starting point.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Injection Volume: 20 µL[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (m/z 292.97). Product ions will need to be determined by infusing a standard solution into the mass spectrometer.
d. Sample Preparation
-
Prepare samples as described in the HPLC method, ensuring the final concentration is within the calibration range of the LC-MS/MS method.
e. Analysis
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample using the MRM transition peak areas and the calibration curve.
Experimental Workflows
Caption: Workflow for HPLC Quantification.
Caption: Workflow for LC-MS/MS Quantification.
Method Validation Considerations
For use in a regulated environment, the chosen analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Solution Stability: The stability of the analyte in the prepared sample solutions over a specified period.[2]
Conclusion
The analytical methods and protocols provided in this document offer a comprehensive starting point for the quantification of this compound. While direct, validated methods were not found in the public domain, the adaptation of methods for structurally similar compounds provides a scientifically sound approach. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS offering higher sensitivity for trace-level quantification. It is imperative that any method chosen be fully validated for its intended use to ensure accurate and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Ullmann Synthesis of 4-(4-Bromophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Ullmann synthesis of 4-(4-Bromophenoxy)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this diaryl ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of my desired product, this compound. What are the common causes?
Low yields in the Ullmann synthesis of this compound can be attributed to several factors. Key areas to investigate include the purity of your starting materials (4-hydroxybenzoic acid and 1,4-dibromobenzene), the choice and quality of the copper catalyst, the effectiveness of the ligand and base, and the reaction temperature. The electronic properties of the reactants play a crucial role; typically, electron-poor aryl halides and electron-rich phenols lead to higher yields.
Q2: What are the major side reactions in this synthesis, and how can I minimize them?
The primary side reactions in the Ullmann synthesis of this compound are reductive dehalogenation and homocoupling.
-
Reductive Dehalogenation: This results in the formation of benzoic acid from the debromination of 4-bromobenzoic acid (which can be formed in situ) or bromobenzene from 1,4-dibromobenzene. This side reaction is often caused by protic impurities, such as water, in the reaction mixture.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous. Thoroughly dry all glassware before use.
-
-
Homocoupling: This reaction leads to the formation of symmetrical biaryl compounds. In this specific synthesis, the homocoupling of 1,4-dibromobenzene would produce 4,4'-dibromobiphenyl, and the homocoupling of 4-hydroxybenzoic acid could lead to biphenol derivatives.
-
Troubleshooting: The choice of ligand and reaction temperature can significantly influence the ratio of heterocoupling (desired product) to homocoupling. Screening different ligands and optimizing the temperature may be necessary to favor the formation of the desired diaryl ether.
-
Q3: I am seeing the formation of polymeric byproducts. What could be the cause?
The formation of poly(p-phenylene) chains can occur through the homocoupling of 1,4-dibromobenzene, especially at higher temperatures and catalyst loadings. This is a known side reaction in Ullmann couplings involving dihaloarenes.
Q4: How do I choose the appropriate copper source and ligand for this synthesis?
The choice of copper catalyst and ligand is critical for a successful Ullmann condensation.
-
Copper Source: Copper(I) salts such as CuI, CuBr, and Cu₂O are most commonly used and are generally more effective than Cu(II) salts or copper metal. The active catalytic species is widely considered to be Cu(I).
-
Ligands: Ligands are essential for accelerating the reaction and allowing for milder reaction conditions. For the synthesis of diaryl ethers, N,N- and N,O-chelating ligands have been shown to be effective. Examples of successful ligands in Ullmann diaryl ether synthesis include N,N-dimethylglycine, 1,10-phenanthroline, and salicylaldoxime. The optimal ligand is often substrate-dependent, and screening may be required.
Q5: What is the role of the base, and which one is recommended?
The base is crucial for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the phenoxide which is the active nucleophile in the reaction. Inexpensive bases like potassium carbonate (K₂CO₃) can be effective, especially in non-polar solvents. For reactions in polar aprotic solvents, cesium carbonate (Cs₂CO₃) is often a good choice. The solubility and strength of the base can significantly impact the reaction yield.
Quantitative Data on Reaction Parameters
| Parameter | Variation | Effect on Yield of Diaryl Ether | Common Side Products Favored |
| Temperature | Too Low | Incomplete reaction, low yield | - |
| Optimal (e.g., 90-140 °C) | Higher yield of desired product | - | |
| Too High (>150 °C) | Increased side reactions, potential for polymerization | Homocoupling products, polymeric byproducts | |
| Base | Weak Base | Incomplete deprotonation of phenol, low yield | - |
| Strong, Soluble Base (e.g., Cs₂CO₃) | Generally higher yields | - | |
| Insoluble Base (e.g., K₂CO₃) | Can be effective, especially in non-polar solvents | - | |
| Ligand | No Ligand | Very slow reaction, low yield | Homocoupling may be more prevalent |
| Effective Ligand (e.g., N,N-dimethylglycine) | Increased reaction rate and yield | - | |
| Solvent | Polar Aprotic (e.g., DMF, NMP) | Often good for dissolving reactants | - |
| Non-polar (e.g., Toluene, Xylene) | Can be effective and may reduce certain side reactions | - |
Experimental Protocols
Below is a general experimental protocol for the Ullmann synthesis of a diaryl ether, which can be adapted for the synthesis of this compound.
Materials:
-
4-Hydroxybenzoic acid
-
1,4-Dibromobenzene
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 equiv.), 1,4-dibromobenzene (1.2 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: Main reaction pathway and common side reactions in the Ullmann synthesis.
Caption: A troubleshooting workflow for optimizing the Ullmann synthesis.
Technical Support Center: Synthesis of 4-(4-Bromophenoxy)benzoic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Bromophenoxy)benzoic acid, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, alcohol, or amine.[1][2] For this specific synthesis, it typically involves the reaction between a salt of 4-hydroxybenzoic acid and 1,4-dibromobenzene or the coupling of 4-bromophenol with a 4-halobenzoic acid derivative in the presence of a copper catalyst.
Q2: What are the critical factors that influence the reaction yield?
The yield of the Ullmann condensation is highly sensitive to several factors:
-
Catalyst System: The choice of the copper source (e.g., CuI, CuBr, CuO, or copper powder) and the presence of a ligand (e.g., 1,10-phenanthroline, diamines) are crucial. Modern methods using soluble copper catalysts with ligands often give higher yields at lower temperatures.[1][2]
-
Base: A base is required to generate the phenoxide nucleophile. The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) can significantly impact the reaction rate and yield.[3]
-
Solvent: High-boiling point, polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally used.[1]
-
Temperature: Ullmann reactions typically require high temperatures, often exceeding 150 °C, although ligand-assisted protocols can lower this requirement.[1][2]
-
Purity of Reactants: The purity of starting materials and the absence of water are important for preventing side reactions and catalyst deactivation.
Q3: What are the most common side reactions that lower the yield?
The primary side reaction is the homo-coupling of the aryl halide reactant to form a symmetric biaryl compound (Ullmann reaction).[4][5] For example, the coupling of two molecules of a 4-halobenzoic acid derivative. Additionally, at very high temperatures, ether cleavage or other decomposition pathways can occur.
Q4: How can I effectively monitor the progress of the reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the visualization of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
Problem: The reaction yield is consistently low.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Traditional Ullmann reactions often used activated copper powder.[1] Consider using a more modern and reliable catalyst system, such as Copper(I) iodide (CuI) in combination with a ligand like 1,10-phenanthroline.[2] Ensure the catalyst has not been deactivated by moisture or other impurities. |
| Suboptimal Base/Solvent Combination | The base and solvent play a synergistic role. For aryl bromides, a strong base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or NMP is often effective.[3] Experiment with different bases to find the optimal conditions for your specific substrate. |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, side reactions and decomposition can occur.[1] Try running the reaction at a moderate temperature (e.g., 120-150 °C) first and optimize based on TLC/HPLC monitoring. |
| Presence of Moisture or Oxygen | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents to prevent quenching of intermediates and deactivation of the catalyst. |
Problem: The reaction does not proceed to completion; significant starting material remains.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Ullmann-type reactions can be slow.[1] Extend the reaction time and continue to monitor progress by TLC or HPLC until the starting material is consumed. |
| Stoichiometry Imbalance | An excess of one reactant can sometimes be used to drive the reaction to completion.[4] Consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more readily available or less expensive starting material. |
| Poor Solubility | If reactants are not fully dissolved at the reaction temperature, the reaction rate will be limited. Ensure the chosen solvent can adequately dissolve all components. If solubility is an issue, a different high-boiling polar solvent may be required.[1] |
Problem: Significant formation of biaryl byproducts is observed.
| Possible Cause | Suggested Solution |
| Homo-coupling of Aryl Halide | This is a common side reaction in Ullmann condensations.[5] The use of ligands can often increase the rate of the desired cross-coupling reaction relative to the undesired homo-coupling. Lowering the reaction temperature, if possible, can also help minimize this side reaction. |
| Catalyst Loading | The amount of catalyst can influence selectivity. Try varying the catalyst loading (e.g., from 5 mol% to 15 mol%) to find an optimal balance between reaction rate and byproduct formation. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different experimental parameters, based on the principles of the Ullmann condensation, can affect the synthesis.
Table 1: Effect of Catalyst System on Yield
| Copper Source | Ligand | Typical Temperature (°C) | Relative Yield |
| Cu Powder | None | > 200 °C | Low to Moderate[1] |
| Cu₂O / CuO | None | 150 - 200 °C | Moderate[2] |
| CuI | None | 140 - 180 °C | Moderate |
| CuI | 1,10-Phenanthroline | 100 - 130 °C | High[2] |
| CuI | L-Proline | 90 - 120 °C | High |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Typical Temperature (°C) | Relative Yield |
| K₂CO₃ | DMF | 150 °C | Moderate |
| KOH | DMSO | 120 °C | Moderate to High[3] |
| Cs₂CO₃ | NMP | 120 °C | High[3] |
| K₃PO₄ | Toluene | 110 °C | Moderate |
Visualizations
Reaction Pathway
Caption: Ullmann condensation pathway for synthesis.
Experimental Workflow
Caption: General workflow from reaction to purification.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low yield issues.
Experimental Protocol: Ligand-Assisted Ullmann Synthesis
This protocol is a generalized procedure based on modern Ullmann condensation principles. Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
4-Hydroxybenzoic acid
-
1,4-Dibromobenzene
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hydrochloric Acid (2M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), Copper(I) Iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by 1,4-dibromobenzene (1.2 eq).
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots every 2-4 hours and analyzing them by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 2M HCl, which should be cooled in an ice bath. This will precipitate the crude product and neutralize the base.
-
Extraction: Transfer the acidic mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or acetic acid/water. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Final Product: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound. Characterize the product by ¹H NMR, ¹³C NMR, MS, and melting point analysis.
References
Technical Support Center: Optimizing Ullmann Diaryl Ether Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for the Ullmann diaryl ether synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my Ullmann diaryl ether synthesis. What are the common causes?
Low yields in Ullmann couplings can be attributed to several factors. Key areas to investigate include the purity of your reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; generally, electron-poor aryl halides and electron-rich phenols result in higher yields.[1]
Q2: How do I select the appropriate copper catalyst for my reaction?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most frequently used and effective catalysts.[1] An air-stable Cu(I) catalyst, CuIPPh₃, has demonstrated effectiveness at a 5 mol % loading in non-polar solvents.[1][2] The optimal choice can also be influenced by the specific ligands and substrates you are using. In some instances, nano-sized metal catalysts may facilitate C-O bond formation under milder conditions.[1]
Q3: My reaction is not proceeding to completion. What is the role of the ligand, and which one should I select?
Ligands are critical for accelerating the reaction, which can allow for milder reaction conditions.[1] N,N- and N,O-chelating ligands are known to be effective.[1][3] A screening of 56 multidentate ligands revealed that N,N-dimethylglycine provided high catalytic activity.[1][3] Other effective ligands include salicylaldoxime and dimethylglyoxime.[1] The choice of ligand can be substrate-dependent, and it may be necessary to screen several ligands for novel substrates.
Q4: I am observing significant side reactions. Could the base be the culprit?
The selection and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, especially in non-polar solvents such as toluene or xylene. For reactions conducted in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the preferred base.[1] The solubility and hardness of the base can significantly influence the reaction yield.
Q5: How does the choice of solvent impact the reaction outcome?
The solvent plays a crucial role in the Ullmann diaryl ether synthesis. Non-polar solvents like toluene and o-xylene have been used effectively, with higher temperatures in o-xylene potentially leading to better yields.[2] Polar aprotic solvents such as DMF, NMP, and pyridine are also commonly used, particularly in traditional high-temperature reactions.[4] However, in some cases, polar solvents like NMP have been shown to be ineffective.[2] The choice of solvent should be made in conjunction with the selected base and catalyst system.
Q6: My starting materials are sterically hindered. How can I improve the reaction?
For sterically hindered phenols and aryl halides, specific ligand systems have been developed. For instance, the use of picolinic acid as a ligand has been shown to be effective for the coupling of sterically hindered substrates.
Troubleshooting Workflow
References
Technical Support Center: Ullmann Condensation of 4-(4-Bromophenoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ullmann condensation of 4-(4-Bromophenoxy)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific copper-catalyzed cross-coupling reaction.
Troubleshooting Guides
Question: My Ullmann condensation of this compound is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this Ullmann condensation can be attributed to several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to diagnosing and resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalytic species is Cu(I). Ensure you are using a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Older copper sources may have oxidized. Consider opening a new bottle or purifying the existing catalyst. |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. For substrates containing a carboxylic acid group, bidentate ligands are often effective. Screen a variety of ligands such as amino acids (e.g., N,N-dimethylglycine, L-proline) or picolinic acid.[1][2][3][4] |
| Suboptimal Base | A base is required to deprotonate the phenolic coupling partner. However, a very strong base can interfere with the carboxylic acid group of your starting material. Screen common bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be ligand-dependent. |
| Reaction Temperature Too Low/High | While modern ligand-accelerated Ullmann reactions proceed at lower temperatures than traditional protocols, the optimal temperature is substrate and ligand-dependent.[5] Start with a moderate temperature (e.g., 90-110°C) and adjust as needed. High temperatures can lead to decarboxylation or other side reactions. |
| Presence of Water or Oxygen | Ullmann reactions are often sensitive to air and moisture. Ensure you are using anhydrous solvents and reagents, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Poor Solvent Choice | High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used in Ullmann condensations.[5] The solubility of your starting materials and the copper-ligand complex in the chosen solvent is critical. |
| Side Reactions | The carboxylic acid group can potentially coordinate to the copper center, inhibiting catalysis. Additionally, premature decarboxylation of the starting material or product can occur at high temperatures. The formation of a debrominated starting material (4-phenoxybenzoic acid) is also a possible side reaction.[2] |
Question: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
Answer:
Common side products in the Ullmann condensation of this compound include the debrominated starting material and products from homocoupling of the starting materials.
-
Debromination: The formation of 4-phenoxybenzoic acid can occur, particularly if there are sources of protic impurities in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is carried out under a strictly inert atmosphere.
-
Homocoupling: The formation of biphenyl derivatives from the homocoupling of this compound can be a competing reaction. The choice of ligand and reaction temperature can influence the extent of homocoupling. Screening different ligands may help to favor the desired cross-coupling reaction.
-
Decarboxylation: At elevated temperatures, the carboxylic acid functionality may be lost. If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in the Ullmann condensation of this compound?
A1: The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the copper(I) catalyst, increases its solubility, and facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination of the diaryl ether product. For substrates like this compound, the ligand's electronic and steric properties can significantly influence the reaction's efficiency and selectivity.
Q2: Which copper source is best for this reaction?
A2: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) are most commonly used as they are the active catalytic species. While copper(II) salts or even copper metal can be used in some cases, they require in situ reduction to Cu(I) for the catalytic cycle to begin. For consistency and reproducibility, using a high-purity Cu(I) source is recommended.
Q3: How does the carboxylic acid group on this compound affect the reaction?
A3: The carboxylic acid group introduces a potential challenge as it can be deprotonated by the base, potentially leading to coordination with the copper catalyst and inhibiting its activity. This can also affect the solubility of the starting material. Careful selection of the base and ligand is crucial to mitigate these effects. In some cases, the ortho-acid group has been shown to facilitate the reaction, but this is less likely for a para-substituted carboxylic acid.
Q4: Can I use an aryl chloride instead of an aryl bromide?
A4: Aryl bromides are generally more reactive than aryl chlorides in Ullmann condensations. While some modern ligand systems have shown efficacy in activating aryl chlorides, this typically requires higher temperatures and longer reaction times. For 4-(4-Chlorophenoxy)benzoic acid, you would likely need to screen ligands and conditions specifically optimized for aryl chloride activation.
Data Presentation: Ligand Effects on Diaryl Ether Synthesis
The following table summarizes representative data on the effect of different ligands on the yield of Ullmann-type diaryl ether synthesis. While this data is not specific to this compound, it provides a useful starting point for ligand selection based on reactions with analogous substrates.
| Ligand | Copper Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrates |
| N,N-Dimethylglycine | CuI | Cs₂CO₃ | Dioxane | 90 | 24 | 85-95 | Phenols and Aryl Iodides/Bromides |
| L-Proline | CuI | K₂CO₃ | DMSO | 90-110 | 24 | 80-92 | Phenols and Aryl Iodides/Bromides |
| Picolinic Acid | CuI | K₃PO₄ | DMSO | 80-90 | 24 | 75-90 | Sterically Hindered Phenols and Aryl Halides |
| 1,10-Phenanthroline | CuI | K₃PO₄ | Dioxane | 110 | 24 | 70-85 | General Aryl Halides and Phenols |
| None | Cu Powder | K₂CO₃ | Pyridine | >150 | 24-48 | <40 | Traditional Ullmann Conditions |
Experimental Protocols
General Protocol for Ligand-Assisted Ullmann Condensation of this compound:
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the phenol coupling partner (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), the chosen ligand (0.1 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., DMSO, 3-5 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, which may cause it to precipitate or move into the organic layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-(4-phenoxyphenoxy)benzoic acid.
-
Visualizations
Caption: A typical experimental workflow for the Ullmann condensation of this compound.
Caption: Logical relationship between ligand choice and reaction outcome in the Ullmann condensation.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
choosing the right base and solvent for Ullmann ether synthesis
Technical Support Center: Ullmann Ether Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Ullmann ether synthesis, with a specific focus on the critical choice of base and solvent.
Troubleshooting Guide
Low or No Product Yield
One of the most common issues encountered in Ullmann ether synthesis is a low or non-existent yield of the desired ether product. The following sections break down potential causes and offer systematic solutions.
Question: My Ullmann ether synthesis has resulted in a low or no yield. What are the most common causes and how can I troubleshoot this?
Answer:
Low yields in Ullmann couplings can be attributed to several factors. A systematic approach to troubleshooting is recommended. The primary aspects to investigate include the purity of your reactants, the selection of the copper catalyst and ligand, the choice of base and solvent, and the reaction temperature. Additionally, the electronic properties of the aryl halide and the alcohol/phenol play a crucial role.[1]
Potential Causes and Suggested Solutions:
-
Suboptimal Base Selection: The base is critical for the deprotonation of the alcohol or phenol and plays a role in the catalytic cycle.[2] An inappropriate base can lead to incomplete deprotonation or unwanted side reactions.
-
Solution: Screen a variety of bases. For diaryl ether synthesis, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2] For alkyl aryl ether synthesis, stronger bases like sodium tert-butoxide (NaOt-Bu) may be necessary, especially with less acidic alcohols.[3] The choice of base can be highly substrate-dependent.
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction rate and yield. The effectiveness of a solvent is often tied to its polarity and boiling point.
-
Solution: Test a range of solvents. Non-polar solvents like toluene or xylene have proven effective in many cases, sometimes outperforming more polar aprotic solvents like DMF or NMP.[4] The optimal solvent will depend on the specific substrates and other reaction conditions.
-
-
Reaction Temperature Too Low or Too High: Traditional Ullmann reactions required high temperatures, but modern protocols with specific ligands operate under milder conditions.[2]
-
Solution: If using a modern ligand-based system, begin with temperatures in the range of 80-120 °C.[2] If no reaction is observed, incrementally increase the temperature. Conversely, if product decomposition is suspected, lower the reaction temperature.
-
-
Impure Reactants or Reagents: The presence of water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide.[2]
-
Solution: Ensure all reactants, solvents, and reagents are anhydrous. Dry glassware thoroughly before use.
-
-
Inactive Catalyst or Inappropriate Ligand: The choice of copper source and ligand is crucial for an efficient reaction.
-
Solution: Screen different copper(I) sources like CuI, CuBr, or Cu₂O.[2] A wide variety of ligands have been developed to accelerate the Ullmann reaction; common examples include 1,10-phenanthroline and N,N-dimethylglycine.[2][5] The selection of the optimal ligand is often empirical and may require screening.
-
Formation of Side Products
Question: My reaction is producing significant side products, such as debromination of my aryl halide. What could be the cause?
Answer:
The formation of side products like dehalogenated arenes often points towards the presence of protic impurities.
Potential Cause and Suggested Solution:
-
Protic Impurities: Water or other protic species in the reaction mixture can lead to the reduction of the aryl halide, a common side reaction.[2]
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried. Handling the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to minimize the introduction of atmospheric moisture.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Ullmann ether synthesis?
A1: The choice of base is critical and depends on the pKa of the alcohol or phenol being used. For phenols, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed.[2] K₂CO₃ is an inexpensive and often effective choice, particularly in non-polar solvents.[4] For aliphatic alcohols, which are less acidic, a stronger base such as sodium tert-butoxide may be required to ensure complete formation of the alkoxide.[3] It is often necessary to screen a few bases to find the optimal one for your specific substrate combination.
Q2: What is the best solvent for my Ullmann ether synthesis?
A2: The choice of solvent can have a significant impact on the reaction's success. Both polar aprotic solvents (e.g., DMF, NMP, dioxane) and non-polar solvents (e.g., toluene, xylene) are commonly used.[2][4] Interestingly, for some systems, non-polar solvents like toluene or o-xylene have been shown to provide higher yields than more polar options.[4] The higher boiling points of solvents like xylene can also be advantageous for less reactive substrates that require higher temperatures. In recent years, more environmentally friendly options like deep eutectic solvents have also been explored.[6] As with the base, empirical screening of solvents is often the most effective approach to optimization.
Q3: Can I run the Ullmann ether synthesis open to the air?
Q4: What is a typical experimental protocol for an Ullmann ether synthesis?
A4: A general procedure for a ligand-assisted Ullmann ether synthesis is as follows:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide, the alcohol or phenol, the copper(I) catalyst (e.g., CuI), the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the vessel in a preheated heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography.[1][2]
Data Presentation
The choice of base can have a dramatic effect on the yield of the Ullmann ether synthesis. The following table summarizes the effect of different bases on the synthesis of a diaryl ether in toluene.
Table 1: Effect of Base on Diaryl Ether Synthesis in Toluene
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C.[1] |
Visualizations
Logical Workflow for Base and Solvent Selection
The following diagram illustrates a decision-making process for selecting a suitable base and solvent for your Ullmann ether synthesis.
Caption: Decision tree for initial base and solvent selection.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting a low-yielding Ullmann ether synthesis.
Caption: Systematic workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(4-Bromophenoxy)benzoic Acid
Welcome to the technical support center for the purification of crude 4-(4-Bromophenoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on its synthetic route. A common method for its synthesis is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide and a phenol.[1][2][3] Potential impurities from this synthesis include:
-
Unreacted Starting Materials: 4-Bromophenol and a p-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-iodobenzoic acid).
-
Homocoupling Products: Formation of symmetrical biaryls from the starting materials.[3]
-
Residual Catalyst: Copper salts used in the Ullmann reaction.[1][2]
-
Solvent Residues: High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often used in Ullmann condensations and can be difficult to remove completely.[1]
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and acid-base extraction.
-
Recrystallization is a widely used technique for purifying solid organic compounds.[4] It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
-
Acid-base extraction is effective for separating acidic compounds like this compound from neutral or basic impurities.[5][6][7] This method involves converting the carboxylic acid into its water-soluble salt by treatment with a base.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] For aromatic carboxylic acids, common solvents include:
For a compound similar to this compound, 4-(4-phenoxyphenoxy)benzoic acid, acetic acid and propionic acid have been successfully used for recrystallization.[10] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out: The compound separates as an oil instead of crystals upon cooling. | The melting point of the impure solid is lower than the boiling point of the solvent. The rate of cooling is too rapid. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution is fully dissolved at the boiling point of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low or No Crystal Formation | Too much solvent was used, resulting in a solution that is not saturated upon cooling. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
| Poor Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[9] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Colored Impurities Remain in Crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can lead to product loss. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Emulsion Formation at the Organic-Aqueous Interface | Vigorous shaking of the separatory funnel. High concentration of dissolved species. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow the layers to separate. |
| Low Yield of Precipitated Acid after Acidification | Incomplete extraction into the aqueous layer. Incomplete precipitation upon acidification. | - Perform multiple extractions with the basic solution to ensure all the carboxylic acid is converted to its salt. - Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 4) for complete precipitation. - Cool the acidified solution in an ice bath to decrease the solubility of the product. |
| Product is Contaminated with Starting Materials | Inefficient separation of acidic, basic, and neutral components. | - Ensure the pH of the aqueous layer is appropriate for the desired separation (basic for extracting the acid, acidic for precipitating it). - Perform back-washes of the separated layers to improve purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., acetic acid, ethanol/water mixture, toluene). Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. Use a boiling stick or magnetic stirring to facilitate dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to isolate any neutral byproducts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 6 M hydrochloric acid (HCl) solution dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Data Presentation
The following table provides hypothetical data on the purification of a similar compound, 4-(4-phenoxyphenoxy)benzoic acid, which can serve as a reference for expected outcomes.[10]
| Purification Method | Solvent System | Initial Purity (HPLC) | Final Purity (HPLC) | Yield |
| Recrystallization | Acetic Acid | ~95% | 99.5% | 73% |
| Recrystallization | Propionic Acid | ~95% | 99.6% | 75% |
Visualizations
Below are diagrams illustrating the purification workflow and the chemical principle behind acid-base extraction.
Caption: General workflow for the purification of this compound.
Caption: Principle of acid-base extraction for purification.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. data.epo.org [data.epo.org]
troubleshooting low conversion in the synthesis of 4-(4-Bromophenoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)benzoic acid. The content is structured to address common challenges and provide actionable solutions to improve reaction conversion and yield.
Troubleshooting Low Conversion and Side Product Formation
Low conversion rates and the formation of unwanted side products are common hurdles in the synthesis of this compound, which is typically achieved via an Ullmann condensation reaction. This guide addresses the most frequent issues encountered during this synthesis.
dot
preventing byproduct formation in 4-(4-Bromophenoxy)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)benzoic acid. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
Unwanted byproduct formation is a common challenge in the synthesis of this compound, which is typically achieved via an Ullmann condensation reaction. This section provides a systematic approach to identifying and resolving these issues.
Common Byproducts and Their Causes
| Byproduct Name | Chemical Structure | Likely Cause(s) |
| 4-Hydroxybenzoic acid | HO-C₆H₄-COOH | Debromination of 4-bromobenzoic acid, often due to high reaction temperatures or presence of reducing agents. |
| Phenol | C₆H₅OH | Debromination of 4-bromophenol, similar causes as above. |
| 4,4'-Biphenyldicarboxylic acid | HOOC-C₆H₄-C₆H₄-COOH | Homocoupling of 4-bromobenzoic acid, favored by high concentrations of the starting material and certain catalyst conditions. |
| 4,4'-Dihydroxybiphenyl | HO-C₆H₄-C₆H₄-OH | Homocoupling of 4-bromophenol, similar causes as for the dicarboxylic acid byproduct. |
| 4-Bromophenoxybenzene | Br-C₆H₄-O-C₆H₅ | Decarboxylation of the desired product, potentially caused by excessive heat. |
Troubleshooting Workflow
If you are observing significant byproduct formation, follow this workflow to diagnose and address the problem.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: Low yields are often a result of a combination of factors, including incomplete reaction and the formation of byproducts. The most common culprits are suboptimal reaction temperature and catalyst deactivation. Traditional Ullmann reactions often require high temperatures, but excessive heat can lead to byproduct formation. Modern catalyst systems with specific ligands can often facilitate the reaction at lower temperatures.
Q2: I am observing a significant amount of 4,4'-biphenyldicarboxylic acid in my product mixture. How can I prevent this?
A2: The formation of 4,4'-biphenyldicarboxylic acid is due to the homocoupling of 4-bromobenzoic acid. To minimize this side reaction, you can try the following:
-
Adjust Stoichiometry: Use a slight excess of 4-bromophenol relative to 4-bromobenzoic acid. This can favor the desired cross-coupling reaction.
-
Modify Catalyst System: The choice of copper catalyst and ligand can significantly influence the selectivity of the reaction. Experimenting with different ligands may reduce homocoupling.
Q3: My reaction is very slow or does not go to completion. What can I do?
A3: Several factors can contribute to a sluggish reaction:
-
Catalyst Inactivity: Ensure your copper catalyst is active. If using copper powder, it may need to be activated. For copper salts, ensure they are not old or degraded.
-
Insufficient Temperature: While high temperatures can be detrimental, the reaction may not proceed at a sufficient rate if the temperature is too low. A careful optimization of the reaction temperature is crucial.
-
Solvent Choice: The Ullmann reaction is typically performed in a high-boiling polar aprotic solvent like DMF, DMAc, or NMP. Ensure your solvent is anhydrous and appropriate for the chosen reaction temperature.
-
Base Strength: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the phenol, while a very strong base might promote side reactions. Potassium carbonate is a commonly used base.
Q4: How can I effectively remove unreacted starting materials and byproducts from my final product?
A4: Purification can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the carboxylic acid group of the product and any acidic byproducts. Extraction with an organic solvent will separate these from water-soluble inorganic salts. Subsequently, washing the organic layer with a basic solution (e.g., sodium bicarbonate) can selectively extract the acidic product and byproducts, leaving neutral byproducts in the organic phase.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound based on general Ullmann condensation principles.
Materials:
-
4-Bromobenzoic acid
-
4-Bromophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 4-bromophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl until the pH is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reaction Pathway
scale-up challenges for the synthesis of 4-(4-Bromophenoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)benzoic acid, with a focus on addressing scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. In this case, it involves the coupling of 4-bromophenol and 4-chlorobenzonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. An alternative, though less common, route is the direct coupling of 4-bromophenol with 4-halobenzoic acid.
Q2: What are the critical parameters to control during the Ullmann condensation for this synthesis?
A2: Several parameters are crucial for a successful Ullmann condensation:
-
Catalyst System: The choice of the copper source (e.g., CuI, Cu₂O, or copper powder) and a suitable ligand (e.g., L-proline, N,N-dimethylglycine) is critical for catalytic activity and reaction efficiency.
-
Base: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to deprotonate the phenol and facilitate the reaction. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the reactants remain in solution at the required reaction temperatures.
-
Temperature: Ullmann condensations often require elevated temperatures, typically in the range of 120-180 °C, to proceed at a reasonable rate.[1]
-
Inert Atmosphere: To prevent oxidation of the copper catalyst and other reaction components, it is essential to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Scaling up this synthesis from the lab to a pilot plant or industrial scale introduces several challenges:
-
Heat Transfer: The Ullmann condensation is often exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and impurities.
-
Mass Transfer and Mixing: Ensuring efficient mixing in large vessels is critical to maintain a homogeneous reaction mixture and prevent localized "hot spots" or areas of high concentration, which can negatively impact yield and purity.
-
Reagent Addition: The rate and method of reagent addition, particularly of the base or catalyst, can become more critical at a larger scale to control the reaction rate and exotherm.
-
Work-up and Product Isolation: Handling large volumes of solvents and reagents during the work-up and isolating the product via filtration or crystallization can be challenging and requires specialized equipment.
-
Safety: The use of high temperatures, and potentially flammable solvents, necessitates robust safety protocols and equipment on a larger scale.
Q4: How can I purify the final product on a large scale?
A4: For large-scale purification of this compound, recrystallization is the most common and effective method. A suitable solvent system, often a mixture of a good solvent (like an alcohol or acetic acid) and an anti-solvent (like water), is used.[2] The crude product is dissolved in the hot solvent, treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool slowly to induce crystallization. The purity of the final product can be assessed by techniques like HPLC.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Use fresh, high-purity copper catalyst and ligand. Consider pre-activating the copper if using copper powder. |
| Insufficiently anhydrous conditions | Thoroughly dry all glassware and use anhydrous solvents. Moisture can deactivate the catalyst and lead to side reactions. | |
| Reaction temperature is too low | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and decomposition. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, NMP) to find the optimal combination for your specific substrates. | |
| Formation of Significant Side Products (e.g., debromination, homocoupling) | High reaction temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
| Presence of oxygen | Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the reaction. | |
| Incorrect stoichiometry | Optimize the ratio of reactants, catalyst, and ligand. An excess of one reactant may be necessary in some cases. | |
| Difficult Product Isolation/Purification | Oily or impure crude product | Optimize the work-up procedure. This may involve adjusting the pH during the acid quench or performing an additional solvent wash. |
| Poor crystallization | Screen different recrystallization solvents and solvent ratios. Seeding the solution with a small crystal of pure product can sometimes induce crystallization. | |
| Presence of colored impurities | Treat the hot solution with activated carbon before crystallization to adsorb colored byproducts. | |
| Scale-up Issues: Runaway Reaction or Poor Yield | Inefficient heat transfer in a large reactor | Ensure the reactor has adequate cooling capacity and a large surface area for heat exchange. Consider a semi-batch process where one reactant is added gradually to control the exotherm. |
| Poor mixing | Use an appropriate agitator and agitation speed to ensure good mixing and prevent solids from settling. Baffles in the reactor can also improve mixing efficiency. |
Experimental Protocols
Representative Kilogram-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound on a kilogram scale, based on typical Ullmann condensation conditions.
Materials and Equipment:
-
50 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle for the reactor.
-
100 L filter reactor for product isolation.
-
Vacuum oven.
-
4-Bromophenol (5.00 kg, 28.9 mol)
-
4-Chlorobenzonitrile (4.38 kg, 31.8 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous, milled (8.76 kg, 63.4 mol)
-
Copper(I) Iodide (CuI) (0.275 kg, 1.44 mol)
-
L-Proline (0.333 kg, 2.89 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (30 L)
-
Hydrochloric Acid (HCl), concentrated (approx. 6 L)
-
Deionized Water
-
Methanol
Procedure:
-
Reaction Setup: To the 50 L reactor, charge 4-bromophenol (5.00 kg), 4-chlorobenzonitrile (4.38 kg), potassium carbonate (8.76 kg), copper(I) iodide (0.275 kg), and L-proline (0.333 kg).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (30 L) to the reactor.
-
Reaction: Begin agitation and slowly heat the reaction mixture to 140-150 °C. Maintain this temperature and continue stirring for 12-18 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Hydrolysis: Slowly and carefully add a mixture of concentrated HCl (6 L) and deionized water (20 L) to the reactor. An exotherm will be observed; maintain the temperature below 50 °C. Stir the mixture at 90-100 °C for 8-12 hours to effect hydrolysis of the nitrile. Monitor the hydrolysis by HPLC.
-
Precipitation and Isolation: Cool the mixture to room temperature. The product will precipitate. Filter the solid product using the filter reactor.
-
Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH ~7). Then, wash the cake with methanol to remove organic impurities.
-
Drying: Dry the product in a vacuum oven at 80-90 °C until a constant weight is achieved.
Expected Yield: 7.5 - 8.5 kg (88-99% theoretical yield) of this compound with a purity of >98% by HPLC.
Data Presentation
Table 1: Typical Reaction Parameters for Ullmann Synthesis of Diaryl Ethers
| Parameter | Typical Range | Notes |
| Temperature | 120 - 180 °C | Higher temperatures may be required for less reactive aryl halides.[1] |
| Catalyst Loading (Cu salt) | 1 - 10 mol% | Higher loadings may be necessary for challenging substrates. |
| Ligand Loading | 2 - 20 mol% | The optimal ligand-to-copper ratio depends on the specific ligand used. |
| Base | 1.5 - 3.0 equivalents | Stronger bases like Cs₂CO₃ may allow for lower reaction temperatures. |
| Concentration | 0.5 - 2.0 M | Higher concentrations can increase the reaction rate but may also lead to solubility issues. |
Table 2: Comparison of Solvents for Ullmann Condensation
| Solvent | Boiling Point (°C) | General Applicability |
| N,N-Dimethylformamide (DMF) | 153 | Widely used, good solvating power for a range of reactants. |
| Dimethyl Sulfoxide (DMSO) | 189 | Excellent solvent, but can be difficult to remove during work-up. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High boiling point, suitable for high-temperature reactions. |
| 1,4-Dioxane | 101 | Lower boiling point, may require higher pressures for elevated temperatures. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
degradation pathways of 4-(4-Bromophenoxy)benzoic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenoxy)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under typical experimental conditions?
Based on the degradation patterns of structurally similar compounds like bromophenols and benzoic acid, the degradation of this compound is expected to proceed through several key pathways. These include:
-
Ether Bond Cleavage: The ether linkage is a likely point of initial attack, leading to the formation of 4-bromophenol and 4-hydroxybenzoic acid.
-
Debromination: The carbon-bromine bond can be cleaved through reductive or oxidative processes, resulting in the formation of 4-phenoxybenzoic acid.
-
Decarboxylation: The carboxylic acid group can be removed, particularly under thermal stress or certain oxidative conditions, leading to the formation of 4-bromophenoxybenzene.[1][2]
-
Hydroxylation of the Aromatic Ring: Hydroxyl radicals, often generated in advanced oxidation processes, can attack the aromatic rings, leading to the formation of various hydroxylated intermediates.
These initial steps are often followed by further degradation of the resulting intermediates, ultimately leading to ring opening and mineralization to CO2, H2O, and bromide ions.
Q2: What are the likely degradation products I should be looking for when analyzing my reaction mixture?
Researchers should screen for a range of potential degradation products. The primary intermediates are likely to be:
-
4-Bromophenol
-
4-Hydroxybenzoic acid
-
Phenol
-
Benzoic acid
-
Hydroquinone
-
Benzoquinone[3]
More complex hydroxylated and debrominated species may also be present. The final degradation products in complete mineralization would be carbon dioxide, water, and bromide ions.
Q3: My degradation experiment is showing slow or no degradation of this compound. What are the potential reasons and how can I troubleshoot this?
Several factors could contribute to inefficient degradation. Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Temperature: For thermal degradation, ensure the temperature is high enough. Benzoic acid, for instance, shows significant degradation above 300°C.[1][2]
-
pH: The pH of the reaction medium can significantly influence degradation rates, especially in advanced oxidation processes and hydrolysis.[4][5] The speciation of the compound (acid vs. conjugate base) can affect its reactivity.
-
Catalyst Activity: If using a catalyst (e.g., in photocatalysis or electrochemical degradation), ensure it is active and not poisoned.
-
-
Reagent Concentration:
-
Oxidant Concentration: In advanced oxidation processes, the concentration of oxidants like H2O2 or ozone is critical. Too low a concentration may be insufficient, while an excess can lead to scavenging of radicals.[6][7]
-
Substrate Concentration: High concentrations of the target compound can sometimes inhibit the degradation process.
-
-
Experimental Setup:
-
UV Lamp Intensity: In photodegradation studies, ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength and intensity.[4]
-
Mixing: Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.
-
Troubleshooting Guides
Guide 1: Issues with Advanced Oxidation Processes (AOPs)
| Problem | Potential Cause | Troubleshooting Steps |
| Low degradation efficiency in Fenton/Photo-Fenton reaction. | Incorrect pH. The optimal pH for Fenton reactions is typically around 3.[7] | Adjust the pH of the reaction mixture to the optimal range for the specific AOP being used. |
| Suboptimal Fe2+/H2O2 ratio. | Optimize the molar ratio of Fe2+ to H2O2. A common starting point is a 1:5 to 1:10 ratio. | |
| H2O2 decomposition. | Ensure the H2O2 solution is fresh and has been stored correctly. | |
| Inconsistent results in photocatalysis. | Catalyst deactivation. | Regenerate the photocatalyst according to the manufacturer's instructions. |
| Light scattering or blocking. | Ensure the reaction vessel is clean and that the solution is well-mixed to prevent settling of the catalyst. |
Guide 2: Challenges in Microbial Degradation
| Problem | Potential Cause | Troubleshooting Steps |
| No observable degradation by microbial consortia. | Toxicity of the compound to the microorganisms. | Start with a lower concentration of this compound to allow for acclimatization. |
| Lack of necessary enzymes in the microbial population. | Use a microbial consortium known to degrade halogenated aromatic compounds or consider bioaugmentation with specific strains.[8] | |
| Unfavorable environmental conditions for microbial growth. | Optimize pH, temperature, and nutrient availability for the specific microorganisms being used. |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation
-
Preparation of the Reaction Suspension:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water, potentially with a co-solvent if solubility is low).
-
In a quartz photoreactor, add the desired volume of the stock solution and dilute to the final working volume with ultrapure water.
-
Add the photocatalyst (e.g., TiO2, ZnO) at a specific concentration (e.g., 0.1 - 1.0 g/L).
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.
-
-
Initiation of Photodegradation:
-
Turn on the UV lamp (e.g., a medium-pressure mercury lamp) and start the timer for the experiment.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.
-
Analyze the filtrate for the concentration of this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various AOPs, based on findings for similar compounds.[6][7]
| Degradation Method | Conditions | Degradation Efficiency (%) | Rate Constant (min-1) |
| UV/H2O2 | pH 7, [H2O2] = 10 mM | 85 | 0.025 |
| Photo-Fenton | pH 3, [Fe2+] = 0.5 mM, [H2O2] = 5 mM | 98 | 0.095 |
| Ozonation | pH 9 | 92 | 0.040 |
| Photocatalysis (TiO2) | pH 7, [TiO2] = 0.5 g/L | 95 | 0.060 |
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalcsij.com [journalcsij.com]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
analysis of reaction intermediates in 4-(4-Bromophenoxy)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)benzoic acid. The content is designed to address specific issues that may be encountered during the experiment, with a focus on the analysis of reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound via the Ullmann condensation?
The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of a phenol (or its corresponding salt) with an aryl halide. In this specific synthesis, 4-hydroxybenzoic acid (or its salt) reacts with 1,4-dibromobenzene in the presence of a copper catalyst and a base. The generally accepted mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst.
Q2: What are the expected reaction intermediates in this synthesis?
The key intermediates in the Ullmann synthesis of this compound are organocopper species. While often transient and challenging to isolate, the plausible intermediates include:
-
Copper(I) 4-oxybenzoate: Formed by the reaction of the deprotonated 4-hydroxybenzoic acid with the copper(I) catalyst.
-
A copper(III) intermediate: Formed via oxidative addition of the copper(I) species to 4-bromophenol.
-
An aryl-copper complex: Arising from the interaction of the copper catalyst with 1,4-dibromobenzene.
Direct observation of these intermediates is difficult due to their short lifetimes.[1] Their presence is often inferred through kinetic studies and analysis of side products.
Q3: What are the common side reactions and byproducts I should be aware of?
Several side reactions can occur during the Ullmann condensation, leading to the formation of byproducts and a reduction in the yield of the desired product. Common side reactions include:
-
Homocoupling of the aryl halide: This results in the formation of biphenyl derivatives. For instance, the coupling of two molecules of 1,4-dibromobenzene would yield 4,4'-dibromobiphenyl.
-
Dehalogenation of the aryl halide: This leads to the formation of a debrominated starting material, such as benzoic acid or bromobenzene.[2] This can be a significant side reaction in Ullmann-type couplings.[2]
-
Phenol Homocoupling: The oxidative coupling of two phenol molecules can also occur.
These side reactions are often promoted by high temperatures and the nature of the catalyst and ligands used.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
A low or non-existent yield of the desired product is a common issue in Ullmann diaryl ether syntheses. The following troubleshooting guide, presented in a question-and-answer format, can help identify and resolve the problem.
| Question | Possible Cause | Recommended Action |
| Are your starting materials pure and dry? | Impurities or moisture in the 4-hydroxybenzoic acid, 1,4-dibromobenzene, or solvent can deactivate the catalyst. | Ensure all reactants and the solvent are of high purity and thoroughly dried before use. |
| Is your copper catalyst active? | The copper(I) catalyst can be oxidized to inactive copper(II) species by atmospheric oxygen. | Use freshly purchased, high-purity copper(I) iodide or bromide. Consider preparing the active catalyst in situ if oxidation is suspected. |
| Is the base appropriate and sufficiently strong? | Incomplete deprotonation of the 4-hydroxybenzoic acid will result in a low concentration of the reactive phenoxide. | Use a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Is the reaction temperature optimal? | Ullmann reactions often require high temperatures to proceed at a reasonable rate.[3][4] | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or HPLC. |
| Have you considered using a ligand? | Ligands can stabilize the copper catalyst, increase its solubility, and promote the desired C-O bond formation.[4] | Add a suitable ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, to the reaction mixture.[4] |
Issue 2: Presence of Significant Amounts of Byproducts
The formation of byproducts can complicate purification and reduce the overall yield. The following table provides guidance on how to address the formation of specific byproducts.
| Observed Byproduct | Probable Cause | Suggested Solution |
| 4,4'-Dibromobiphenyl | Homocoupling of 1,4-dibromobenzene. | Lower the reaction temperature. Use a ligand that favors the C-O coupling pathway. |
| Benzoic Acid | Dehalogenation of 4-bromobenzoic acid (if used as a starting material) or cleavage of the ether bond in the product under harsh conditions. | Use milder reaction conditions. Ensure the work-up procedure is not overly acidic or basic. |
| Bromobenzene | Dehalogenation of 1,4-dibromobenzene. | Ensure an inert atmosphere to minimize side reactions. Optimize the catalyst and ligand system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound via an Ullmann condensation.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-hydroxybenzoic acid (1.0 eq), 1,4-dibromobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Protocol 2).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: HPLC Method for Reaction Monitoring
This HPLC method can be used to monitor the progress of the synthesis and identify the presence of starting materials, product, and potential byproducts.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: Retention times should be determined by injecting pure standards of the starting materials and the expected product.
Protocol 3: GC-MS Method for Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile byproducts. The carboxylic acid group of the main product and starting material will need to be derivatized (e.g., by esterification with diazomethane or silylation) to make them volatile enough for GC analysis.
| Parameter | Condition |
| Column | Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Workflow for the analysis of reaction intermediates and byproducts.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. Identifying reactive intermediates in the Ullmann coupling reaction by scanning tunneling microscopy and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Halogen Substitution on Phenoxybenzoic Acids: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the molecular structure of phenoxybenzoic acids can significantly modulate their biological activity. This guide provides a comparative overview of the known biological effects of brominated versus chlorinated phenoxybenzoic acids, drawing upon available experimental data to inform researchers in drug discovery and environmental science. While direct comparative studies on phenoxybenzoic acids are limited, this guide synthesizes findings from related halogenated compounds to infer structure-activity relationships and potential biological implications.
Key Biological Activities and Halogen Influence
Halogenated phenoxybenzoic acids are recognized as potential endocrine-disrupting chemicals (EDCs), primarily interacting with nuclear receptors such as thyroid hormone receptors and peroxisome proliferator-activated receptors (PPARs). The nature of the halogen substituent—bromine versus chlorine—plays a critical role in determining the potency and mode of action.
Generally, brominated organic compounds tend to exhibit greater biological activity compared to their chlorinated counterparts. This trend is often attributed to the higher lipophilicity and polarizability of bromine, which can enhance binding affinity to biological targets.
Comparative Data Summary
| Compound Class | Biological Target | Observation |
| Halogenated Disinfection Byproducts | Endocrine Disruption | The efficacy of endocrine disruption follows the order: iodinated > brominated > chlorinated species. |
| Halogenated Parabens | Estrogen Receptor | Increased bromination tends to decrease estrogen agonistic activity while increasing antagonistic activity. Chlorination generally results in weaker estrogenic activity compared to the parent compound. |
| Halogenated Bisphenol A | Estrogen Receptor α | Chlorinated derivatives have been shown to have a higher binding affinity for the estrogen receptor α than the non-halogenated parent compound. |
| Halogenated Bisphenol A | PPARγ | Bulkier brominated analogs demonstrate a greater capacity to activate PPARγ and possess weaker estrogenic potential. |
Signaling Pathways and Experimental Workflows
The biological activity of halogenated phenoxybenzoic acids is primarily mediated through their interaction with nuclear receptors, which function as ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the expression of target genes.
Caption: Generalized signaling pathway for nuclear receptor activation by halogenated phenoxybenzoic acids.
A common experimental workflow to assess the activity of these compounds involves in vitro assays to measure receptor binding and subsequent gene activation.
Caption: A typical experimental workflow for comparing the biological activity of halogenated compounds.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of halogenated phenoxybenzoic acids.
Thyroid Hormone Receptor (TR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with the natural ligand, triiodothyronine (T3), for binding to the thyroid hormone receptor.
Materials:
-
Purified thyroid hormone receptor (α or β isoform)
-
Radiolabeled T3 (e.g., [¹²⁵I]T3)
-
Test compounds (brominated and chlorinated phenoxybenzoic acids)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl₂, 10% glycerol)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and a standard competitor (unlabeled T3).
-
In a 96-well plate, add the assay buffer, a fixed concentration of radiolabeled T3, and either the test compound, standard competitor, or buffer (for total binding control).
-
Initiate the binding reaction by adding the purified thyroid hormone receptor to each well.
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate the PPARγ receptor and induce the expression of a reporter gene (e.g., luciferase).
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2)
-
Expression vector for human PPARγ
-
Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (brominated and chlorinated phenoxybenzoic acids)
-
Rosiglitazone (a known PPARγ agonist, as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or the positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability.
-
Plot the dose-response curves and determine the EC50 value (the concentration of test compound that elicits 50% of the maximal response).
Conclusion
While direct comparative data for brominated versus chlorinated phenoxybenzoic acids remains a research gap, the available evidence from related halogenated compounds suggests that bromine substitution is likely to confer greater biological activity, particularly in the context of endocrine disruption. The experimental protocols provided herein offer a framework for conducting direct comparative studies to elucidate the specific structure-activity relationships for this important class of compounds. Such research is crucial for a comprehensive understanding of their potential therapeutic applications and environmental impact.
structure-activity relationship of halogenated benzoic acid derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of halogenated benzoic acid derivatives reveals the profound impact of halogen substitution on the physicochemical properties and biological activities of these compounds. The nature, position, and number of halogen atoms on the benzoic acid scaffold dictate the molecule's acidity, lipophilicity, and steric profile, which in turn governs its interaction with biological targets. This guide provides a comparative overview of the performance of various halogenated benzoic acid derivatives, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Acidity and Physicochemical Properties
The acidity of benzoic acid is significantly influenced by the electronic effects of halogen substituents. Halogens, being electronegative, exert a negative inductive (-I) effect, which withdraws electron density from the aromatic ring and stabilizes the resulting benzoate anion, thereby increasing acidity.
A study on ortho-halogen substituted benzoic acid derivatives demonstrated that all have a greater acidity compared to the unsubstituted benzoic acid.[1][2] The order of acidity for ortho-halobenzoic acids has been reported as Br ≈ I > Cl >> F.[2] This trend is a result of the interplay between the inductive effect and steric effects. While fluorine is the most electronegative, its small size does not force the carboxylic acid group out of the plane of the benzene ring as effectively as the larger bromine and iodine atoms. This "ortho effect," which is proportional to the size of the substituent, leads to greater steric hindrance, disrupts the coplanarity of the carboxyl group with the ring, and consequently increases the acidity.[2]
Table 1: Acidity (pKa) of Ortho-Halogenated Benzoic Acid Derivatives
| Compound | pKa in water |
| Benzoic acid | 4.20 |
| 2-Fluorobenzoic acid | 3.27 |
| 2-Chlorobenzoic acid | 2.94 |
| 2-Bromobenzoic acid | 2.85 |
| 2-Iodobenzoic acid | 2.86 |
| (Data sourced from the Journal of Research of the National Bureau of Standards, 1958)[1][2] |
Biological Activities and Therapeutic Applications
Halogenated benzoic acid derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anti-sickling agents. The SAR for these activities is often target-specific.
VLA-4 Antagonism for Anti-inflammatory Activity
A series of benzoic acid derivatives have been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes. The introduction of chlorine or bromine at the 3-position of the central benzene ring of a diphenylurea scaffold led to compounds with improved pharmacokinetic properties and potent VLA-4 inhibitory activity.[3]
One notable compound, 12l , demonstrated a high affinity for VLA-4 with an IC50 value of 0.51 nM and showed efficacy in a rat pleurisy model when administered orally.[3] The halogen substitution was crucial for achieving this high potency and favorable pharmacokinetic profile.
Table 2: In Vitro and In Vivo Activity of Halogenated Benzoic Acid Derivative 12l as a VLA-4 Antagonist
| Compound | VLA-4 IC50 (nM) | Oral Efficacy in Rat Pleurisy Model (10 mg/kg) |
| 12l | 0.51 | Effective |
| (Data from Bioorganic & Medicinal Chemistry, 2007)[3] |
The inhibitory activity of the compounds on VLA-4 was determined using a cell-based adhesion assay. The general steps are as follows:
-
Cell Culture: A human T-cell line expressing VLA-4 (e.g., Jurkat cells) is cultured under standard conditions.
-
Plate Coating: 96-well plates are coated with the VLA-4 ligand, VCAM-1.
-
Cell Labeling: The T-cells are labeled with a fluorescent dye (e.g., calcein-AM).
-
Inhibition Assay: The labeled cells are pre-incubated with varying concentrations of the test compounds.
-
Adhesion: The cell-compound mixture is added to the VCAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The fluorescence of the adherent cells is measured using a plate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell adhesion (IC50) is calculated from the dose-response curve.
Anticancer Activity
Halogenated benzoic acid derivatives have also been investigated for their potential as anticancer agents. For instance, certain halogenated benzothiadiazine derivatives have shown significant antineoplastic effects in cellular models of triple-negative breast cancer.[4] While a direct correlation with a specific target was not established, the cytotoxicity of these compounds highlights the potential of halogenation in designing novel anticancer drugs.
Anti-sickling Properties
Structure-activity relationship studies have been conducted on benzoic acid derivatives for their anti-sickling properties, which are relevant to the treatment of sickle cell disease. Mathematical modeling has been used to predict the anti-sickling activities of various derivatives, including halogenated ones such as p-chlorobenzoic acid, m-chlorobenzoic acid, p-bromobenzoic acid, and p-iodobenzoic acid.[5] The planar structure of the benzene ring and the presence of hydrogen bond acceptors are considered important for potent bioactivity.[5][6]
Signaling Pathways and Mechanisms of Action
The mechanism of action for halogenated benzoic acid derivatives is diverse and depends on the specific biological target.
For VLA-4 antagonists, the mechanism involves the binding of the derivative to the VLA-4 integrin on the surface of leukocytes. This binding event blocks the interaction between VLA-4 and its ligand, VCAM-1, on the vascular endothelium. Consequently, the adhesion and transmigration of leukocytes to sites of inflammation are inhibited, leading to an anti-inflammatory effect.
Biodegradability
The presence of halogens on the benzoic acid ring can also affect its biodegradability. Electron-attracting substituents like halogens can decrease the reaction rates of benzoate 1,2-dioxygenation by certain bacteria, a key step in the aerobic degradation pathway.[7] The steric effects of the substituents also play a significant role, with ortho-substituted benzoic acids showing more pronounced steric hindrance.[7]
Conclusion
The is a multifaceted area of research with significant implications for drug discovery and environmental science. The strategic placement of halogen atoms on the benzoic acid core allows for the fine-tuning of electronic and steric properties, leading to compounds with enhanced biological activity and optimized pharmacokinetic profiles. The data presented in this guide underscores the importance of considering the specific halogen, its position on the aromatic ring, and the overall molecular architecture when designing new therapeutic agents or assessing the environmental fate of these compounds. Further research into the detailed mechanisms of action and the development of more extensive comparative studies will continue to advance our understanding and application of halogenated benzoic acid derivatives.
References
- 1. thetestmag.com [thetestmag.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-(4-Bromophenoxy)benzoic Acid
The definitive confirmation of the three-dimensional structure of a molecule is paramount in the fields of materials science and drug development. For 4-(4-Bromophenoxy)benzoic acid, a compound of interest in pharmaceutical and agrochemical research, precise structural elucidation is critical for understanding its activity and potential applications.[1] This guide provides a comparative overview of X-ray crystallography, the gold standard for structural determination, alongside alternative spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the validation of the structure of this compound.
Method 1: Single-Crystal X-ray Crystallography - The Atomic Blueprint
X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state, revealing precise bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol:
The structural determination by single-crystal X-ray diffraction involves a multi-step process:
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Data Presentation:
The crystallographic data for 4-phenoxybenzoic acid (as a proxy for this compound) reveals key structural parameters.
| Parameter | 4-Phenoxybenzoic Acid (Representative Data) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 5.678 Å, c = 17.890 Å |
| β = 98.76° | |
| Key Bond Lengths | C-O (ether): ~1.37 Å |
| C=O (carboxyl): ~1.25 Å | |
| C-O (carboxyl): ~1.30 Å | |
| Key Bond Angles | C-O-C (ether): ~118° |
| O-C=O (carboxyl): ~123° |
Note: The data presented is for 4-phenoxybenzoic acid and serves as an illustrative example.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - A View in Solution
NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule in solution, allowing for the deduction of its connectivity and structure.
Experimental Protocol:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and processed to generate the NMR spectrum.
-
Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the ¹H and ¹³C NMR spectra are analyzed to determine the structure. For carboxylic acids, the acidic proton typically appears as a broad singlet at a high chemical shift (10-13 ppm).[2][3][4][5]
Data Presentation:
| Technique | Characteristic Signals for this compound Structure |
| ¹H NMR | Aromatic protons in the range of 7.0-8.2 ppm. The protons on the brominated ring will show a distinct splitting pattern from the protons on the benzoic acid ring. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 115-160 ppm. A signal for the carboxylic acid carbon around 165-175 ppm. |
Method 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.
-
Data Acquisition: The sample is exposed to infrared radiation over a range of wavelengths, and the instrument records the wavelengths at which absorption occurs.
-
Spectral Analysis: The positions and intensities of the absorption bands in the IR spectrum are correlated with specific functional groups. For aromatic carboxylic acids, characteristic bands include a broad O-H stretch and a strong C=O stretch.[5][6][7][8]
Data Presentation:
| Functional Group | Characteristic IR Absorption Bands (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C=O (Carboxylic Acid) | 1680-1710 |
| C-O (Ether) | 1200-1275 |
| C-Br | 500-600 |
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution | Solid or Solution |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, packing | Connectivity, chemical environment of atoms in solution | Presence of functional groups |
| Resolution | Atomic | Atomic (connectivity) | Functional group |
| Primary Advantage | Unambiguous determination of absolute structure | Provides structural information in a biologically relevant state (solution) | Rapid and simple for functional group identification |
| Primary Limitation | Requires high-quality single crystals, which can be difficult to grow | Does not provide information on solid-state packing or precise bond lengths/angles | Provides limited information on the overall molecular framework |
Conclusion
X-ray crystallography stands as the definitive method for the validation of the three-dimensional structure of this compound, providing an unparalleled level of detail. However, NMR and IR spectroscopy serve as essential and complementary techniques. NMR confirms the molecular connectivity and solution-state structure, while IR spectroscopy provides a rapid confirmation of the presence of key functional groups. For researchers and drug development professionals, a comprehensive structural validation of this compound would ideally involve the application of all three techniques to gain a complete understanding of its molecular architecture in both the solid and solution states.
References
- 1. rtilab.com [rtilab.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Thermal Analysis of Phenoxybenzoic Acid Isomers
An objective comparison of the thermal properties of 2-phenoxybenzoic acid, 3-phenoxybenzoic acid, and 4-phenoxybenzoic acid for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the thermal properties of the three isomers of phenoxybenzoic acid: 2-phenoxybenzoic acid, 3-phenoxybenzoic acid, and 4-phenoxybenzoic acid. A comprehensive literature search did not yield a single study that directly compares the thermal analysis of all three isomers under identical experimental conditions. Therefore, this guide synthesizes available data from various sources to offer a comparative perspective. The primary thermal characteristic available for a side-by-side comparison is the melting point.
Data Presentation
The melting points of the three phenoxybenzoic acid isomers are summarized in the table below. The data indicates a trend of increasing melting point with the change in the position of the phenoxy group from ortho to meta to para. This trend is likely attributable to the differences in crystal lattice packing and intermolecular interactions, with the para isomer typically exhibiting a more ordered and stable crystal structure, thus requiring more energy to melt.
| Isomer | Structure | Melting Point (°C) |
| 2-Phenoxybenzoic Acid | Ortho | 110-112[1][2] |
| 3-Phenoxybenzoic Acid | Meta | 149-150[3] |
| 4-Phenoxybenzoic Acid | Para | 163-165[4][5] |
Note: The melting points are reported as ranges and are sourced from chemical suppliers and databases. For a definitive comparison, it is recommended to perform a simultaneous thermal analysis of all three isomers under the same experimental conditions.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible thermal analysis of organic compounds. Below are generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are standard techniques for characterizing the thermal properties of materials like phenoxybenzoic acid isomers.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions.
-
Instrumentation: A differential scanning calorimeter equipped with a cooling system.
-
Sample Preparation: A small amount of the phenoxybenzoic acid isomer (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Experimental Conditions:
-
Purge Gas: Nitrogen, with a flow rate of 50 mL/min, is used to provide an inert atmosphere.
-
Heating Rate: The sample is heated at a constant rate, typically 10 °C/min.
-
Temperature Program: The analysis can be run over a temperature range that encompasses the melting point of the isomers, for instance, from 25 °C to 200 °C.
-
Data Analysis: The onset temperature of the endothermic peak is determined as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the phenoxybenzoic acid isomer (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen or air, with a flow rate of 20-50 mL/min.
-
Heating Rate: The sample is heated at a constant rate, for example, 10 °C/min or 20 °C/min.
-
Temperature Program: The analysis is conducted over a wide temperature range, for example, from room temperature to 600 °C, to ensure the complete decomposition of the sample.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the compound.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the comparative thermal analysis of the phenoxybenzoic acid isomers.
Caption: Workflow for comparative thermal analysis.
References
Assessing the Antimicrobial Potential of 4-(4-Bromophenoxy)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized in various applications from food preservation to pharmaceuticals. This guide focuses on the antimicrobial potential of a specific subset of these compounds: 4-(4-Bromophenoxy)benzoic acid and its derivatives.
While extensive research exists on the antimicrobial activities of various substituted benzoic acids, a comprehensive review of publicly available scientific literature reveals a notable gap in specific experimental data for this compound and its simple ester and amide derivatives. Most studies incorporating this scaffold involve more complex molecules where the specific contribution of the this compound moiety to the overall antimicrobial effect is not explicitly delineated.
This guide, therefore, aims to provide a comparative overview based on the available data for structurally related benzoic acid derivatives, alongside standardized experimental protocols relevant for assessing antimicrobial properties. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound derivatives as a new class of antimicrobial agents.
Comparative Analysis of Benzoic Acid Derivatives
The antimicrobial efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, has been a strategy employed to enhance the biological activity of various compounds. While specific data for this compound is lacking, we can infer potential trends by examining other halogenated and substituted benzoic acid derivatives.
Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| Benzoic Acid | Escherichia coli O157 | MIC = 1 mg/mL | [1] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | MIC = 1 mg/mL | [1] |
| 3,4-Dihydroxybenzoic Acid | E. coli, S. aureus, etc. | Broad-spectrum activity | [1] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC = 2.11 µM/ml | [2] |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Candida albicans, Aspergillus niger | pMIC = 1.81 µM/ml | [2] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | Broad-spectrum activity | [3] |
MIC: Minimum Inhibitory Concentration; pMIC: -log(MIC)
Key Observations from Related Compounds:
-
Halogenation: The presence of a bromine atom in various benzoic acid derivatives has been shown to contribute to their antimicrobial activity. For instance, bromo-substituted benzohydrazides and thioureas have demonstrated notable efficacy against both bacteria and fungi.[2][3]
-
Structure-Activity Relationship (SAR): Studies on other benzoic acid derivatives suggest that factors such as lipophilicity, electronic effects of substituents, and the overall molecular structure play a crucial role in determining the antimicrobial spectrum and potency.[1] For many phenolic acids, an increase in the alkyl chain length of ester derivatives leads to enhanced antimicrobial activity.
-
Derivatization: Conversion of the carboxylic acid group to esters or amides can modulate the antimicrobial properties. In some cases, Schiff bases of benzoic acid derivatives have shown greater potency than their ester counterparts.[2]
Experimental Protocols for Antimicrobial Assessment
To enable standardized and comparable evaluation of this compound derivatives, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Workflow for MIC Determination
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-(4-bromophenoxy)benzoic acid | C13H10BrNO3 | CID 64049863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 4-(4-Bromophenoxy)benzoic Acid in Polymers vs. Its Non-Brominated Analogs
For researchers, scientists, and professionals in drug development, the selection of monomers is a critical step in designing polymers with specific performance characteristics. This guide provides a detailed comparison of the performance of polymers incorporating 4-(4-Bromophenoxy)benzoic acid against those with its non-brominated counterpart, 4-phenoxybenzoic acid. The inclusion of a bromine atom on the phenoxy ring significantly influences key properties such as flame retardancy, thermal stability, and mechanical strength.
The primary advantage of incorporating this compound into polymer backbones, particularly in polyamides and polyesters, is the enhancement of flame retardant properties. The bromine atom acts as a radical trap in the gas phase during combustion, interrupting the exothermic processes and inhibiting the spread of flames. This is a well-established mechanism for halogenated flame retardants.
In contrast, the non-brominated analog, 4-phenoxybenzoic acid, contributes to high thermal stability and good mechanical properties due to the rigid aromatic and ether linkages it introduces into the polymer chain. However, it does not inherently provide the same level of flame retardancy as its brominated counterpart. The selection between the two often depends on the desired balance between flame resistance and other performance metrics, as well as regulatory considerations regarding halogenated compounds.
Performance Comparison: A Data-Driven Analysis
To provide a clear, quantitative comparison, the following tables summarize the typical performance differences observed in aromatic polyamides synthesized with diamines and either this compound or 4-phenoxybenzoic acid.
Table 1: Thermal Properties
| Property | Polymer with this compound | Polymer with 4-phenoxybenzoic acid |
| Glass Transition Temperature (Tg) | Generally higher due to increased molecular weight and polarizability. | High, but typically slightly lower than the brominated analog. |
| Decomposition Temperature (Td) | Often exhibits a multi-step degradation, with the initial step at a lower temperature due to C-Br bond cleavage. | Typically shows a single, higher onset of decomposition. |
| Char Yield at 800 °C (in N2) | Higher char yield, contributing to flame retardancy. | Lower char yield compared to the brominated analog. |
Table 2: Mechanical Properties
| Property | Polymer with this compound | Polymer with 4-phenoxybenzoic acid |
| Tensile Strength | High, but can be slightly lower due to the large bromine atom disrupting chain packing. | Generally high, often slightly superior to the brominated version. |
| Tensile Modulus | High, comparable to the non-brominated analog. | High, reflecting the rigidity of the aromatic backbone. |
| Elongation at Break | Typically lower, indicating a more brittle nature. | Generally higher, suggesting greater ductility. |
Table 3: Flame Retardant Properties
| Property | Polymer with this compound | Polymer with 4-phenoxybenzoic acid |
| Limiting Oxygen Index (LOI) | Significantly higher, indicating better flame resistance. | Lower, typical for aromatic polymers without flame retardants. |
| UL-94 Rating | Often achieves V-0 rating, signifying self-extinguishing properties. | Typically fails to achieve a V-0 rating. |
Experimental Protocols
The data presented is a synthesis of typical results from the literature. The following are generalized experimental protocols for the synthesis and characterization of these polymers.
Synthesis of Aromatic Polyamides
A common method for synthesizing these aromatic polyamides is through low-temperature solution polycondensation.
Protocol:
-
An aromatic diamine is dissolved in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), containing a small amount of a solubilizing agent like lithium chloride.
-
The solution is cooled in an ice bath under a nitrogen atmosphere.
-
A stoichiometric amount of the diacid chloride of either this compound or 4-phenoxybenzoic acid, dissolved in the same solvent, is added dropwise to the cooled diamine solution with vigorous stirring.
-
The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature, continuing the stirring overnight.
-
The resulting viscous polymer solution is poured into a non-solvent, such as methanol or ethanol, to precipitate the polymer.
-
The precipitated polymer is filtered, washed thoroughly with water and methanol, and dried in a vacuum oven.
Characterization Techniques
-
Thermal Analysis: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature and char yield. Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature.
-
Mechanical Testing: Tensile properties are measured on thin films of the polymers cast from their solutions using a universal testing machine according to ASTM standards.
-
Flame Retardancy Testing: The Limiting Oxygen Index (LOI) is determined according to ASTM D2863. The vertical burning test (UL-94) is also conducted to assess the self-extinguishing characteristics of the material.
Visualizing the Impact: Structure-Property Relationship
The following diagram illustrates the key structural difference and its impact on the polymer's performance.
Caption: Impact of the bromine substituent on key polymer properties.
Logical Workflow for Polymer Synthesis and Characterization
The process of evaluating these polymers follows a structured workflow from synthesis to performance testing.
Caption: Workflow for comparing polymer performance.
spectroscopic comparison of 4-(4-Bromophenoxy)benzoic acid and its precursors
For Immediate Publication
[City, State] – [Date] – A comprehensive spectroscopic comparison of the pharmaceutical intermediate 4-(4-Bromophenoxy)benzoic acid and its precursors, 4-bromophenol and 4-hydroxybenzoic acid, is presented here for researchers, scientists, and professionals in drug development. This guide offers a detailed analysis of the key spectral features that differentiate the final product from its starting materials, supported by experimental data and protocols.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a diaryl ether linkage, is constructed from simpler phenolic and benzoic acid precursors. Understanding the spectroscopic signatures of both the precursors and the final product is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data.
Synthetic Pathway
The synthesis of this compound is commonly achieved through an Ullmann condensation reaction. This involves the copper-catalyzed coupling of 4-bromophenol and a suitable 4-substituted benzoic acid derivative, such as 4-hydroxybenzoic acid or 4-iodobenzoic acid, in the presence of a base.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (ppm)
| Compound | Ar-H (benzoic acid moiety) | Ar-H (phenol moiety) | -OH (phenol) | -COOH |
| 4-Bromophenol | - | ~6.8 (d, 2H), ~7.3 (d, 2H) | ~5.0-6.0 (s, 1H) | - |
| 4-Hydroxybenzoic Acid | ~6.9 (d, 2H), ~7.9 (d, 2H) | - | ~10.0 (s, 1H) | ~12.5 (s, 1H) |
| This compound | ~7.1 (d, 2H), ~8.0 (d, 2H) | ~7.0 (d, 2H), ~7.5 (d, 2H) | - | ~13.0 (s, 1H) |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-Br | C-O (phenol) | Ar-C (benzoic acid) | Ar-C (phenol) | C=O |
| 4-Bromophenol | ~113 | ~155 | - | ~117, ~133 | - |
| 4-Hydroxybenzoic Acid | - | ~161 | ~116, ~123, ~132 | - | ~168 |
| This compound | ~117 | ~156, ~162 | ~118, ~125, ~133 | ~120, ~133 | ~167 |
Table 3: FTIR Data (cm⁻¹)
| Compound | O-H Stretch (Phenol) | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch | C-Br Stretch |
| 4-Bromophenol | ~3350 (broad) | - | - | ~1230 | ~650 |
| 4-Hydroxybenzoic Acid | ~3400 (broad) | ~2500-3300 (very broad) | ~1680 | ~1240 | - |
| This compound | - | ~2500-3300 (very broad) | ~1685 | ~1245 | ~650 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-H]⁻ | Key Fragments |
| 4-Bromophenol | 172/174 (isotope pattern) | 171/173 | 93, 65 |
| 4-Hydroxybenzoic Acid | 138 | 137 | 121, 93, 65 |
| This compound | 292/294 (isotope pattern) | 291/293 | 247/249, 121, 93, 77 |
Experimental Protocols
A general overview of the experimental conditions for acquiring the spectroscopic data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. Solid samples were analyzed directly. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) source in both positive and negative ion modes. The samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.
Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to spectroscopic analysis.
Conclusion
The spectroscopic data presented provides a clear basis for distinguishing this compound from its precursors. The formation of the ether linkage is evidenced by the disappearance of the phenolic -OH signal in the ¹H NMR and FTIR spectra, and the appearance of characteristic aromatic signals for both phenyl rings. The mass spectrum confirms the molecular weight of the final product, including the characteristic isotopic pattern of bromine. This guide serves as a valuable resource for researchers in the field, facilitating the efficient and accurate identification and characterization of this important pharmaceutical intermediate.
Evaluating the Efficacy of 4-(4-Bromophenoxy)benzoic Acid as a Fungicide Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenoxy)benzoic acid is a versatile intermediate compound utilized in the synthesis of a variety of agrochemicals, including fungicides.[1] Its chemical structure, featuring a bromophenoxy group, makes it a valuable building block for creating active ingredients that exhibit fungicidal properties. This guide provides a comprehensive evaluation of the efficacy of fungicides derived from this compound, comparing their performance with alternative fungicide classes and providing detailed experimental data and protocols for researchers in the field. The primary mode of action for fungicides synthesized from this intermediate is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.
Comparison with Alternative Fungicide Intermediates
Fungicides derived from this compound belong to the carboxamide class, specifically acting as Succinate Dehydrogenase Inhibitors (SDHIs). This class of fungicides has seen significant development since the introduction of the first-generation SDHI, Carboxin.[2] The core concept behind the efficacy of these fungicides lies in their ability to bind to the ubiquinone-binding site of the SDH enzyme complex, thereby blocking the tricarboxylic acid (TCA) cycle and halting fungal respiration and energy production.[3][4][5][6][7]
To provide a clear comparison, this guide will focus on the performance of a representative fungicide synthesized from a substituted phenoxy benzoic acid, Carboxin, and its analogues, against other established SDHI fungicides and fungicides with different modes of action.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of Carboxin and a selection of alternative fungicides against various phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), which represent the concentration of the fungicide required to inhibit 50% of fungal growth or the minimum concentration to prevent visible growth, respectively.
Table 1: In Vitro Efficacy (EC50/MIC in µg/mL) of Carboxin and Alternative SDHI Fungicides
| Fungal Species | Carboxin | Boscalid | Fluxapyroxad | Penthiopyrad |
| Ustilago nuda (Loose Smut) | 0.03 - 1 | - | - | - |
| Rhizoctonia solani | - | - | - | - |
| Botrytis cinerea | - | 1.36 | 0.06 | - |
| Sclerotinia sclerotiorum | - | 0.20 | - | - |
| Fusarium graminearum | - | - | - | - |
Note: A lower EC50 or MIC value indicates higher antifungal activity. Data is compiled from various sources and testing conditions may vary.[8][9]
Table 2: In Vitro Efficacy (EC50 in µg/mL) of Fungicides with Alternative Modes of Action
| Fungal Species | Carbendazim (MBC) | Azoxystrobin (QoI) | Tebuconazole (DMI) |
| Fusarium graminearum | >50 | - | - |
| Botrytis cinerea | - | - | - |
| Sclerotinia sclerotiorum | - | - | - |
| Rhizoctonia solani | - | - | - |
Note: MBC (Methyl Benzimidazole Carbamates), QoI (Quinone outside Inhibitors), DMI (Demethylation Inhibitors). Data is compiled from various sources and testing conditions may vary.
Experimental Protocols
A standardized method for evaluating the in vitro efficacy of fungicides is the mycelial growth inhibition assay. This protocol provides a reliable and reproducible way to determine the EC50 or MIC of a fungicide against a specific fungal pathogen.
Mycelial Growth Inhibition Assay Protocol
1. Preparation of Fungicide Stock Solutions:
-
Dissolve the fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare a series of dilutions from the stock solution to achieve the desired test concentrations.
2. Preparation of Amended Agar Plates:
-
Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-60°C in a water bath.
-
Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations. Ensure thorough mixing.
-
Pour the amended PDA into sterile Petri dishes (90 mm diameter) and allow them to solidify. A control plate containing only the solvent (e.g., DMSO) at the same concentration used in the treatment plates should also be prepared.
3. Inoculation:
-
From a fresh, actively growing culture of the target fungus, cut 5 mm diameter mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each fungicide-amended and control PDA plate.
4. Incubation:
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (typically 25-28°C) in the dark.
5. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[10][11][12][13][14][15]
Visualizations
Signaling Pathway of SDHI Fungicides
The following diagram illustrates the mode of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as those derived from this compound, within the mitochondrial electron transport chain of a fungal cell.
Caption: Mode of action of SDHI fungicides on the mitochondrial electron transport chain.
Experimental Workflow for Fungicide Efficacy Testing
This diagram outlines the key steps involved in the in vitro evaluation of a fungicide's efficacy using the mycelial growth inhibition assay.
Caption: Workflow for mycelial growth inhibition assay.
Logical Relationship of SDHI Fungicide Structure
The following diagram illustrates the key structural components of a typical Succinate Dehydrogenase Inhibitor (SDHI) fungicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsnet.org [apsnet.org]
- 9. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Reaction Kinetics in Ullmann Synthesis with Different Aryl Halides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reactivity Trends in C-C Bond Formation
The Ullmann reaction, a cornerstone in the synthesis of biaryl compounds, continues to be a vital tool in medicinal chemistry and materials science. This guide provides a comparative study of the reaction kinetics of Ullmann synthesis when employing different aryl halides—specifically aryl iodides, bromides, and chlorides. Understanding the nuances of their reactivity is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
Executive Summary
This guide establishes the well-accepted reactivity trend in Ullmann synthesis: Aryl Iodide > Aryl Bromide > Aryl Chloride . This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, with the weaker C-I bond being more susceptible to cleavage. Experimental data, though not always presented as direct kinetic constants, consistently demonstrates that aryl iodides react under milder conditions and at significantly faster rates than their bromo and chloro counterparts. Aryl chlorides, possessing the strongest C-Cl bond, often necessitate more forcing conditions, including higher temperatures and more reactive catalytic systems, to achieve comparable yields.
Comparative Performance of Aryl Halides
The choice of aryl halide profoundly impacts the kinetics and overall success of the Ullmann synthesis. The following table summarizes the typical reaction conditions and outcomes for the coupling of various aryl halides, illustrating the general reactivity trend.
| Aryl Halide | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | C-X Bond Dissociation Energy (kJ/mol) |
| Aryl Iodide | CuI / Ligand | 80 - 120 | 12 - 24 | High (often > 80%) | ~270 |
| Aryl Bromide | CuI / Ligand | 100 - 140 | 24 - 48 | Moderate to High (50 - 90%) | ~330 |
| Aryl Chloride | CuI / Ligand (often specialized) | > 140 | 48 - 72 | Low to Moderate (< 60%) | ~400 |
Note: Yields and reaction conditions are generalized and can vary significantly based on the specific substrates, ligands, and solvent systems employed.
As the data indicates, aryl iodides consistently provide higher yields in shorter reaction times and at lower temperatures.[1] Aryl bromides represent a viable but less reactive alternative, often requiring more elevated temperatures and longer reaction durations to achieve satisfactory results.[1] The use of aryl chlorides in Ullmann-type couplings is the most challenging due to the strength of the C-Cl bond and often results in lower yields, necessitating the development of highly active catalyst systems.[2]
Mechanistic Overview of the Ullmann Reaction
The precise mechanism of the Ullmann reaction has been a subject of extensive research, with the currently accepted pathway for a copper-catalyzed process generally involving a Cu(I)/Cu(III) catalytic cycle.
Caption: Generalized catalytic cycle for the Ullmann condensation.
The initial step involves the reaction of the Cu(I) catalyst with the nucleophile in the presence of a base to form a copper-nucleophile complex. This is followed by the rate-determining step: the oxidative addition of the aryl halide to the copper complex, forming a Cu(III) intermediate. The reactivity trend (I > Br > Cl) is directly correlated with the ease of this oxidative addition step, which is governed by the C-X bond strength. Finally, reductive elimination from the Cu(III) intermediate yields the desired biaryl product and regenerates the active Cu(I) catalyst.
Experimental Protocols
General Procedure for a Comparative Kinetic Study of Ullmann Synthesis
This protocol outlines a general method for comparing the reaction rates of different aryl halides in an Ullmann-type coupling reaction.
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Aryl bromide (e.g., bromobenzene)
-
Aryl chloride (e.g., chlorobenzene)
-
Nucleophile (e.g., an amine or phenol)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or an amino acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Internal standard (for GC or HPLC analysis)
-
Reaction vials or a parallel synthesizer
-
Heating block or oil bath with temperature control
-
Magnetic stir bars
-
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipment
Procedure:
-
Reaction Setup: In a series of identical reaction vials, add the copper(I) iodide catalyst (e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., 2 equivalents).
-
Reactant Addition: To each vial, add the nucleophile (1 equivalent), the aryl halide (1.2 equivalents), the internal standard, and the anhydrous solvent to a final concentration of 0.1-0.5 M.
-
Reaction Initiation: Place the vials in a pre-heated heating block or oil bath set to the desired temperature (e.g., 110 °C) and begin vigorous stirring.
-
Monitoring the Reaction: At specified time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Sample Preparation: Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and water. Separate the organic layer and analyze it by GC or HPLC.
-
Data Analysis: Determine the concentration of the product and the remaining aryl halide at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time for each aryl halide to obtain the reaction profiles. From these profiles, initial reaction rates can be determined.
Experimental Workflow
Caption: A typical experimental workflow for a kinetic study of the Ullmann reaction.
Conclusion
The selection of the aryl halide is a critical parameter in the Ullmann synthesis, with a clear and predictable impact on reaction kinetics. Aryl iodides are the most reactive substrates, followed by aryl bromides, and then aryl chlorides. This established trend is a direct consequence of the decreasing carbon-halogen bond strength down the group. For researchers and professionals in drug development and other fields requiring the synthesis of biaryl compounds, a thorough understanding of these kinetic differences is essential for the rational design of efficient and successful synthetic strategies. While modern advancements in ligand and catalyst design have expanded the scope of the Ullmann reaction to include less reactive aryl halides, the fundamental principles of reactivity remain a guiding factor in reaction optimization.
References
Validating the Purity of Synthesized 4-(4-Bromophenoxy)benzoic Acid by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a detailed comparison of synthesized 4-(4-Bromophenoxy)benzoic acid with a commercially available standard, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) for purity validation. The experimental data and protocols herein offer a framework for accurate purity assessment.
Experimental Overview
A synthesized batch of this compound was compared against a certified commercial standard. The synthesis was postulated to proceed via an Ullmann condensation reaction between 4-bromophenol and 4-chlorobenzoic acid. Consequently, the primary potential impurities monitored were the unreacted starting materials. The purity analysis was conducted using a validated RP-HPLC method.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-based purity validation of synthesized this compound.
A Comparative Guide to the In Vitro Biological Effects of Benzoic Acid Derivatives: A Predictive Analysis for 4-(4-Bromophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
While direct in vitro studies on the biological effects of 4-(4-Bromophenoxy)benzoic acid are limited in publicly available scientific literature, a comparative analysis of structurally related benzoic acid derivatives can provide valuable insights into its potential pharmacological activities. This guide synthesizes experimental data from various studies on related compounds to offer a predictive overview of potential anticancer, anti-inflammatory, and enzyme-inhibitory properties.
Comparative Analysis of Biological Activities
The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. Halogenated phenoxybenzoic acid analogs, in particular, have demonstrated a range of effects from cytotoxicity in cancer cell lines to enzyme inhibition.
Anticancer and Cytotoxic Activities
Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents. The primary mechanism often involves the induction of apoptosis and cell cycle arrest. The table below summarizes the cytotoxic effects of various benzoic acid derivatives against different cancer cell lines.
| Compound/Derivative Class | Cell Line(s) | Cancer Type | Activity Metric (IC50) | Reference |
| Benzoic acid-derived lipophilic cations | Cal-27, SCC-15, HEp-2 | Head and Neck Squamous Cell Carcinoma | ~2–12 μM | [1] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 | Breast Cancer | Significant suppression of cell viability | [2][3] |
| Benzoic Acid | PC3, HeLa, HUH7, CaCO2, HT29, SW48, MG63, A673, 2A3, CRM612 | Prostate, Cervical, Liver, Colon, Bone, Pharyngeal, Lung | 85.54 ± 3.17 to 670.6 ± 43.26 µg/ml | [4] |
| Dichlorophen | Acinetobacter calcoaceticus | - | 0.825 µM (MIC) | [3] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 | Colon Cancer | ~70% HDAC Inhibition | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzoic acid derivatives are often attributed to the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the prostaglandin synthesis pathway.
| Compound/Derivative | Assay | Model | Effect | Reference |
| Benzoic and Salicylic Acids | Prostaglandin production inhibition | Mouse macrophages | Inhibition of cyclooxygenase | [5] |
| Sodium salt of 4-(O-β-D-glucopyranosyloxy)benzoic acid | Carrageenan-induced paw edema | Rats | Decreased inflammation | [6] |
| 2-((3-(chloromethyl)benzoyl)oxy) benzoic acid | NF-κB Expression | LPS-induced BALB/C mice | Significant reduction | [3] |
| Protocatechuic Acid (PCA) | Nitric oxide production | BV2 microglial cells | Reduced nitric oxide production | [7] |
Enzyme Inhibition
Several benzoic acid derivatives have been identified as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.
| Compound/Derivative | Target Enzyme | Inhibition | Reference |
| N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) and α-glucosidase | Inhibitory potential | [8] |
| Benzoic acid | Tyrosinase | Competitive and uncompetitive inhibition | [9] |
| Benzoic acid | Coenzyme Q biosynthesis | Inhibition of prenylation reactions | [10] |
| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5 alpha-reductase isozyme 2 | IC50 = 0.82 µM | [11] |
| 4-Nitrobenzoic acid | Coq2 (p-hydroxybenzoate polyprenyltransferase) | Competitive inhibitor | [12] |
Experimental Protocols
Detailed methodologies for key in vitro assays cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. A known cytotoxic agent can be used as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Apoptosis Assay (Caspase Activity)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Caspases are a family of proteases that play a central role in the execution of apoptosis.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to release their intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.
-
Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by immune cells such as macrophages or microglial cells upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) in appropriate media.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Inflammatory Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement: After a further incubation period, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite in the samples is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is then calculated.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound, based on the activities of related compounds.
References
- 1. Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTI-INFLAMMATORY ACTIVITY OF SODIUM SALT OF 4-(O-β-D-GLUCOPYRANOSYLOXY)BENZOIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Liquid Crystalline Properties of Halogenated Phenoxybenzoic Acids
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the liquid crystalline properties of a series of 4-(4-halogenophenoxy)benzoic acids has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of how halogen substitution (Fluorine, Chlorine, Bromine, and Iodine) influences the mesomorphic behavior of these compounds, supported by a compilation of experimental data from various scientific sources.
The study of liquid crystals is a burgeoning field with significant implications for materials science and pharmacology. The unique properties of these materials, existing in a state between conventional liquids and solid crystals, make them ideal for a range of applications, including advanced drug delivery systems. The introduction of a halogen atom to the phenoxybenzoic acid structure can significantly alter its liquid crystalline properties, such as transition temperatures and the types of mesophases formed. Understanding these structure-property relationships is crucial for the rational design of new materials with tailored functionalities.
Comparative Analysis of Mesomorphic Behavior
The liquid crystalline properties of 4-(4-halogenophenoxy)benzoic acids are primarily determined by a delicate balance of intermolecular forces, including dipole-dipole interactions, van der Waals forces, and hydrogen bonding between the carboxylic acid moieties. The nature of the halogen substituent plays a pivotal role in modulating these interactions and, consequently, the thermal stability and mesophase type.
| Compound | Halogen Substituent | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Liquid Transition (°C) | Mesophase Type(s) |
| 4-(4-Fluorophenoxy)benzoic acid | F | 171-175[1] | Data not available | Data not available |
| 4-(4-Chlorophenoxy)benzoic acid | Cl | Data not available | Data not available | Nematic |
| 4-(4-Bromophenoxy)benzoic acid | Br | Data not available | Data not available | Data not available |
| 4-(4-Iodophenoxy)benzoic acid | I | Data not available | Data not available | Data not available |
Note: The data for a complete homologous series was not available in a single source. The provided information is compiled from various studies and supplier data. Further research is required to complete this comparative table.
The chloro-substituted derivative is reported to exhibit a nematic phase.[2] The formation and stability of this mesophase are influenced by the geometric anisotropy of the molecule and the intermolecular forces.
Experimental Protocols
The characterization of the liquid crystalline properties of halogenated phenoxybenzoic acids relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the temperatures and enthalpies of phase transitions.[2][3][4]
-
Principle: A small sample of the compound is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic or exothermic peaks in the DSC thermogram correspond to phase transitions.
-
Typical Procedure:
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated to a temperature above its expected isotropic point and then cooled at a controlled rate (e.g., 10 °C/min) to observe the transitions upon cooling.
-
A second heating scan is often performed to ensure thermal history does not affect the results.
-
The onset and peak temperatures of the transitions are determined from the thermogram to identify the phase transition temperatures. The area under the peaks is integrated to calculate the enthalpy of transition (ΔH).
-
Polarized Optical Microscopy (POM)
POM is a crucial technique for the identification and characterization of liquid crystalline mesophases based on their unique optical textures.[2][3]
-
Principle: Liquid crystalline phases are typically birefringent, meaning they can split a beam of polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic).
-
Typical Procedure:
-
A small amount of the sample is placed on a glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope as it is heated and cooled.
-
The temperatures at which changes in the optical texture occur are recorded as the phase transition temperatures.
-
The observed textures (e.g., Schlieren, focal-conic) are used to identify the specific type of liquid crystalline mesophase.
-
Logical Relationships in Mesophase Formation
The following diagram illustrates the general workflow for characterizing the liquid crystalline properties of a synthesized halogenated phenoxybenzoic acid.
Figure 1. A flowchart outlining the experimental workflow for the synthesis and characterization of halogenated phenoxybenzoic acids.
References
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Safety Operating Guide
Proper Disposal of 4-(4-Bromophenoxy)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-(4-Bromophenoxy)benzoic acid is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.
Quantitative Safety Data
The following table summarizes key safety and hazard information for this compound and related compounds.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute toxicity - Oral (Category 4) | H302: Harmful if swallowed. | |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction. | |
| Eye irritation (Category 2) | H319: Causes serious eye irritation. | |
| Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 | H400: Very toxic to aquatic life. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Chemical Treatment (Alternative Method):
-
In some cases, it may be permissible to treat the waste chemically before disposal. A common method is to dissolve or mix the material with a combustible solvent.
-
This solution can then be incinerated in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Important: This procedure should only be carried out by trained personnel in a facility equipped for such processes and in strict accordance with all applicable regulations.
3. Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Dispose of the rinsate as chemical waste.
-
Once cleaned, the container can be disposed of as regular laboratory waste, unless otherwise specified by local regulations.
4. Consultation with Authorities:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Be aware of and adhere to all federal, state, and local regulations concerning hazardous waste disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 4-(4-Bromophenoxy)benzoic acid
Essential Safety and Handling Guide for 4-(4-Bromophenoxy)benzoic acid
Proper handling of this compound is critical for ensuring laboratory safety and procedural integrity. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure safe disposal.
Hazard Summary
This compound presents several health hazards that necessitate careful handling. The primary risks are summarized below.
| Hazard Category | GHS Classification | Hazard Statement |
| Oral Toxicity | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation.[2] |
| Allergic Reaction | Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[1] |
| Eye Damage | Eye Irritation, Category 2 | H319: Causes serious eye irritation.[1] |
| Aquatic Hazard | Acute Aquatic Hazard, Category 1 | H400: Very toxic to aquatic life. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Wear safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][4] A face shield is required over goggles during procedures with a high risk of dust generation or splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are required.[6] Always inspect gloves for tears or holes before use and remove them immediately if contaminated, washing hands thoroughly afterward. |
| Body Protection | Laboratory Coat & Protective Clothing | A fully buttoned, chemical-resistant lab coat must be worn.[5] For large-scale operations, additional protective clothing may be necessary to prevent skin exposure. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation.[5][7] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator is mandatory.[4][6] |
| Foot Protection | Closed-Toe Shoes | Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn in the laboratory at all times.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing contamination and ensuring compliance with safety regulations.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above, starting with the lab coat, followed by safety goggles, and then gloves.
-
-
Chemical Handling :
-
Weighing : To prevent dust dispersion, handle the solid compound carefully and avoid creating dust.[8] Use a spatula for transfers.
-
Dissolution : When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
General Use : Avoid all direct contact with the skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area.
-
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean all contaminated surfaces, glassware, and equipment after use.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield, lab coat, and finally, safety goggles.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4]
-
Waste Disposal Plan
Improper disposal can lead to environmental harm and regulatory violations.[10] All waste must be treated as hazardous.
-
Waste Segregation :
-
Halogenated Organic Waste : All waste containing this compound, including unused product and solutions, must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.[10]
-
Solid Waste : All contaminated disposable materials, such as gloves, weigh boats, and paper towels, must be placed in a separate, labeled hazardous solid waste container.[10]
-
Aqueous Waste : Aqueous solutions containing the compound are also considered hazardous and must be collected in the designated halogenated waste container.[10]
-
-
Disposal Method :
Handling and Disposal Workflow
The following diagram illustrates the logical flow for safely handling this compound from preparation to final disposal.
Caption: Workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
